MRGPRX4 modulator-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H13ClF3NO3 |
|---|---|
Molecular Weight |
359.73 g/mol |
IUPAC Name |
6-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-4-ethylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H13ClF3NO3/c1-2-9-5-11(21-13(6-9)15(22)23)8-24-14-4-3-10(7-12(14)17)16(18,19)20/h3-7H,2,8H2,1H3,(H,22,23) |
InChI Key |
UNHAKUSQBBXQSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=C1)C(=O)O)COC2=C(C=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
MRGPRX4 Modulator-1: A Technical Overview for Drug Discovery Professionals
For Immediate Release
This whitepaper provides a detailed technical guide on MRGPRX4 modulator-1, a potent antagonist of the Mas-related G-protein coupled receptor X4 (MRGPRX4). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and potential therapeutic applications of this compound.
Core Compound Properties
This compound, also identified as compound 31-2 in patent literature, is a small molecule antagonist of the human MRGPRX4 receptor.[1][2][3] Its development is aimed at investigating and potentially treating MRGPRX4-dependent conditions such as cholestatic pruritus, pain, and certain autoimmune disorders.[1][2]
Chemical Structure and Identifiers
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₆H₁₃ClF₃NO₃ |
| Molecular Weight | 359.73 g/mol |
| CAS Number | 2492596-61-7 |
| SMILES | O=C(C1=NC(COC2=CC=C(C(F)(F)F)C=C2Cl)=CC(CC)=C1)O |
| IUPAC Name | 2-((4-chloro-3-(trifluoromethyl)benzyl)oxy)-6-ethylnicotinic acid |
Physicochemical Properties
| Property | Value |
| Appearance | Solid |
| Purity | ≥98% (typical) |
| Solubility | Soluble in DMSO |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. |
Biological Activity
This compound is characterized as a potent antagonist of the MRGPRX4 receptor. The key quantitative measure of its activity is its half-maximal inhibitory concentration (IC₅₀).
| Target | Activity | Value |
| MRGPRX4 | Antagonist | IC₅₀ < 100 nM |
MRGPRX4 Signaling Pathway
MRGPRX4 is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit pathway. Upon activation by an agonist (such as bile acids in the context of cholestatic itch), the Gq protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). This increase in cytosolic calcium concentration triggers downstream cellular responses. As an antagonist, this compound blocks the initial activation of this pathway by preventing agonists from binding to and activating the receptor.
References
Technical Guide: Synthesis and Purification of MRGPRX4 modulator-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification methods for MRGPRX4 modulator-1, a potent antagonist of the Mas-related G-protein coupled receptor X4 (MRGPRX4). This document is intended for an audience with expertise in synthetic organic chemistry and drug development. It includes detailed information on the compound's properties, a proposed synthetic route based on available data, purification strategies, and the relevant biological context of its target, MRGPRX4.
Introduction to this compound
This compound, also identified as compound 31-2, is a small molecule antagonist of MRGPRX4 with a reported IC50 of less than 100 nM.[1] Due to its potential to modulate itch, pain, and autoimmune disorders, it is a compound of significant interest for therapeutic development.
Compound Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Compound Name | This compound (compound 31-2) | MedChemExpress |
| CAS Number | 2492596-61-7 | MedChemExpress |
| Molecular Formula | C₁₆H₁₃ClF₃NO₃ | MedChemExpress |
| Molecular Weight | 359.73 g/mol | MedChemExpress |
| Activity | Potent MRGPRX4 antagonist (IC₅₀ < 100 nM) | [1] |
Synthesis of this compound
The detailed synthetic protocol for this compound (compound 31-2) is described in patent literature, specifically in patent application WO2021092240A1. While the full experimental details from the patent are not reproduced here, a general synthetic workflow can be proposed based on the structure of the final compound.
Proposed Synthetic Workflow
The synthesis of this compound likely involves a multi-step process culminating in the formation of the final amide product. A potential retrosynthetic analysis suggests the key bond formation would be the amide coupling between a substituted aminopyridine core and an appropriate carboxylic acid or its activated derivative.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocol
The specific reagents, reaction conditions, and step-by-step instructions for the synthesis of compound 31-2 are detailed within patent WO2021092240A1. Researchers are directed to this document for the complete and validated synthetic methodology.
Purification of this compound
The purification of the final compound is critical to ensure high purity for biological assays and further development. A typical purification workflow for a small molecule like this compound would involve chromatographic techniques.
Purification Workflow
Caption: General purification workflow for this compound.
Recommended Purification Protocol
-
Workup: Following the final synthetic step, the reaction mixture is typically quenched and extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield the crude product.
-
Chromatography: The crude material is then purified by flash column chromatography on silica gel. A gradient of solvents, such as ethyl acetate in hexanes, is commonly used to elute the desired compound.
-
Purity Assessment: The purity of the collected fractions is assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
-
Final Product: Fractions containing the pure product are combined and the solvent is removed in vacuo to afford this compound as a solid.
MRGPRX4 Signaling Pathway
MRGPRX4 is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[2][3] Upon activation by an agonist, MRGPRX4 undergoes a conformational change, leading to the activation of the heterotrimeric Gq protein. This initiates a downstream signaling cascade that results in an increase in intracellular calcium levels.[2]
Caption: Simplified MRGPRX4 Gq signaling cascade.
As an antagonist, this compound would bind to MRGPRX4 and prevent this signaling cascade from being initiated by endogenous or exogenous agonists.
Conclusion
This technical guide provides essential information for the synthesis and purification of this compound. While the specific, detailed experimental procedures are proprietary and contained within the referenced patent literature, the provided workflows and background information should serve as a valuable resource for researchers in the field of drug discovery and development targeting the MRGPRX4 receptor.
References
An In-Depth Technical Guide to the Mechanism of Action of MRGPRX4 Modulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of modulators targeting the Mas-related G protein-coupled receptor X4 (MRGPRX4), a key receptor implicated in cholestatic pruritus and other sensory disorders. This document synthesizes the current understanding of MRGPRX4 signaling, the pharmacology of its modulators, and the experimental methodologies used for their characterization.
Introduction to MRGPRX4
Mas-related G protein-coupled receptor member X4 (MRGPRX4) is a class A G protein-coupled receptor (GPCR) primarily expressed in small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1] It has been identified as a receptor for endogenous ligands such as bile acids and bilirubin, which are often elevated in cholestatic liver diseases.[2][3] The activation of MRGPRX4 is linked to the sensation of itch, particularly the debilitating non-histaminergic itch associated with cholestasis. This makes MRGPRX4 a promising therapeutic target for the development of novel anti-pruritic drugs.
The MRGPRX4 Signaling Pathway
MRGPRX4 activation initiates a canonical Gq/11 signaling cascade. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium concentration. This calcium signal is a key event in the depolarization of sensory neurons and the subsequent transmission of the itch signal.
Mechanism of Action of MRGPRX4 Modulators
MRGPRX4 modulators, particularly antagonists and inverse agonists, represent a targeted approach to inhibit the itch signaling cascade.
This compound is a potent antagonist of MRGPRX4 with an IC50 of less than 100 nM. As an antagonist, it binds to the MRGPRX4 receptor and blocks the binding of endogenous agonists like bile acids, thereby preventing receptor activation and downstream signaling.
A more extensively characterized modulator is EP547 , a potent, highly selective, and orally available MRGPRX4 antagonist that has advanced to clinical trials. EP547 functions as an inverse agonist, meaning it not only blocks agonist-induced activity but also reduces the basal, or constitutive, activity of the receptor. Schild analysis has demonstrated that EP547 binds to MRGPRX4 in a non-competitive, allosteric manner. This suggests that it binds to a site on the receptor that is distinct from the orthosteric site where bile acids bind.
Data Presentation
The following tables summarize the available quantitative data for MRGPRX4 modulators.
Table 1: Potency of MRGPRX4 Modulators
| Compound | Type | Assay | Potency (IC50) | Cell Line | Reference |
| This compound | Antagonist | Not Specified | < 100 nM | Not Specified | |
| Lead Indazole Antagonist (from EP547 series) | Antagonist | Not Specified | 4 nM | Not Specified | |
| EP547 | Inverse Agonist | Deoxycholic acid-induced activity | 24 nM | MRGPRX4-overexpressing HEK293 cells | |
| EP547 | Inverse Agonist | Deoxycholic acid-induced activity | 20 nM | SH4 melanoma cells (endogenous MRGPRX4) |
Table 2: Selectivity Profile of EP547
| Target | Activity | Result | Reference |
| Other 7 human MRGPRs | Agonist or Antagonist | No significant activity | |
| Large panel of GPCRs, ion channels, nuclear receptors, and kinases | Agonist or Antagonist | Selective for MRGPRX4 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the characterization of MRGPRX4 modulators.
Calcium Flux Assay (FLIPR)
This assay measures the antagonist's ability to inhibit agonist-induced increases in intracellular calcium.
Methodology:
-
Cell Culture: HEK293T cells stably expressing human MRGPRX4 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 No Wash Calcium Assay Kit) in assay buffer for 1 hour at 37°C.
-
Compound Preparation: this compound is serially diluted in assay buffer to create a concentration range.
-
Assay: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is recorded. The this compound dilutions are added to the wells, and the cells are incubated for a specified period. Subsequently, a pre-determined concentration of an MRGPRX4 agonist (e.g., deoxycholic acid) is added to stimulate the receptor.
-
Data Acquisition and Analysis: The fluorescence intensity is monitored in real-time. The increase in fluorescence upon agonist addition is indicative of calcium mobilization. The inhibitory effect of this compound is calculated as a percentage of the agonist response in the absence of the modulator. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
IP-One HTRF Assay for Gq Signaling
This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, as a measure of Gq pathway activation.
Methodology:
-
Cell Culture and Plating: HEK293 cells stably expressing MRGPRX4 are seeded in 96-well or 384-well plates.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the MRGPRX4 modulator.
-
Agonist Stimulation: An MRGPRX4 agonist is added, and the cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C in the presence of LiCl (to inhibit IP1 degradation).
-
Lysis and Detection: Cells are lysed, and the IP1-d2 (acceptor) and anti-IP1-cryptate (donor) reagents from the IP-One HTRF kit are added.
-
Signal Measurement: After incubation at room temperature, the HTRF signal is read on a compatible plate reader.
-
Data Analysis: The HTRF ratio is inversely proportional to the amount of IP1 produced. The antagonist effect is quantified by the inhibition of the agonist-induced IP1 accumulation, and the IC50 is calculated.
Site-Directed Mutagenesis for Binding Site Analysis
This technique is used to identify key amino acid residues in MRGPRX4 that are critical for modulator binding.
Methodology:
-
Mutant Design: Based on structural models or sequence alignments of MRGPRX4, specific amino acid residues hypothesized to be involved in ligand binding are selected for mutation (e.g., to Alanine).
-
Primer Design and PCR: Complementary primers containing the desired nucleotide change are designed and used to amplify the entire plasmid containing the wild-type MRGPRX4 cDNA. A high-fidelity DNA polymerase is used to minimize secondary mutations.
-
Template Removal: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
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Transformation and Sequencing: The mutated plasmid is transformed into competent E. coli for amplification. The plasmid DNA is then isolated and sequenced to confirm the presence of the desired mutation and the absence of any unwanted mutations.
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Functional Characterization: The validated mutant MRGPRX4 construct is transiently or stably expressed in a suitable cell line (e.g., HEK293T). The functional activity of the mutant receptor in response to agonists and the potency of the MRGPRX4 modulator are then evaluated using assays such as the calcium flux assay. A significant shift in the IC50 value of the modulator for the mutant receptor compared to the wild-type receptor indicates that the mutated residue is important for modulator binding or its mechanism of action.
Conclusion
MRGPRX4 modulators, particularly antagonists and inverse agonists, hold significant promise as targeted therapies for cholestatic pruritus. The mechanism of action of these compounds involves the direct inhibition of the MRGPRX4 receptor, thereby blocking the Gq-PLC-calcium signaling pathway that mediates itch sensation. The continued development and characterization of potent and selective MRGPRX4 modulators, such as EP547, will be crucial in advancing our understanding of itch pathophysiology and in providing new therapeutic options for patients suffering from this debilitating condition.
References
Unraveling the Role of MRGPRX4 Antagonism in Pruritus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pruritus, or itch, is a significant and often debilitating symptom associated with various dermatological and systemic diseases, including cholestatic liver disease and chronic kidney disease. While traditional antipruritic therapies, such as antihistamines, are effective for certain types of itch, they often fail to provide relief for cholestatic and uremic pruritus. This has spurred research into novel therapeutic targets, with the Mas-related G protein-coupled receptor X4 (MRGPRX4) emerging as a key player in non-histaminergic itch pathways. This technical guide provides an in-depth overview of the antagonist activity of MRGPRX4 modulators, with a focus on their potential to alleviate pruritus.
MRGPRX4 is a primate-specific G protein-coupled receptor predominantly expressed in small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1] It is activated by a variety of endogenous and exogenous ligands, including bile acids, bilirubin, and certain drugs containing phosphate modifications.[2][3] Activation of MRGPRX4 is linked to the Gq signaling pathway, leading to the generation of itch signals.[4] Consequently, antagonism of MRGPRX4 presents a promising and targeted therapeutic strategy for managing pruritus associated with conditions characterized by an accumulation of these pruritogens.
MRGPRX4 Signaling Pathway in Pruritus
MRGPRX4 is a Gq-coupled receptor. Upon binding of an agonist, such as bile acids or phosphate-modified drugs, the receptor undergoes a conformational change, activating the associated Gq protein. This initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ in sensory neurons is a critical step in the generation and transmission of the itch signal to the central nervous system.[4]
Antagonist Activity of MRGPRX4 Modulators
The development of MRGPRX4 antagonists is a key focus of current research. These molecules are designed to bind to the MRGPRX4 receptor and block its activation by endogenous pruritogens, thereby inhibiting the downstream signaling cascade that leads to itch. Several compounds have been identified, with some progressing to clinical trials.
Quantitative Data on Antagonist Activity
The following table summarizes the quantitative data for a notable MRGPRX4 antagonist, EP547, which is currently in clinical development. For comparison, data for a generic "MRGPRX4 modulator-1" is also included, as found in chemical supplier catalogs.
| Compound | Assay Type | Agonist | Cell Line | Parameter | Value | Reference |
| EP547 | Inositol Monophosphate (IP-One) Assay | Deoxycholic Acid | HEK293 (MRGPRX4 over-expressing) | IC50 | 24 nM | |
| EP547 | Inositol Monophosphate (IP-One) Assay | Deoxycholic Acid | SH4 Melanoma (endogenous MRGPRX4) | IC50 | 20 nM | |
| Unnamed Indazole Antagonist | Not Specified | Not Specified | Not Specified | IC50 | 4 nM | |
| This compound | Not Specified | Not Specified | Not Specified | IC50 | < 100 nM |
Experimental Protocols
The characterization of MRGPRX4 antagonists involves a range of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Assays
1. Calcium Mobilization Assay
This assay is a primary method for assessing the functional activity of MRGPRX4 modulators. It measures changes in intracellular calcium concentrations in response to receptor activation or inhibition.
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Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected to express human MRGPRX4. Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Dye Loading: Cells are seeded in 96- or 384-well plates. Prior to the assay, the culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution at 37°C.
-
Compound Addition and Signal Detection: A baseline fluorescence is recorded using a fluorescence plate reader. The antagonist is added to the wells, followed by the addition of an MRGPRX4 agonist (e.g., bile acids). The change in fluorescence intensity, indicating intracellular calcium mobilization, is measured in real-time. A decrease in the agonist-induced fluorescence signal in the presence of the antagonist indicates inhibitory activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
2. PRESTO-Tango Assay
This is a high-throughput screening method used to identify receptor activation, including that of MRGPRX4. It is based on β-arrestin recruitment.
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Principle: HTLA cells, which are HEK293T cells stably expressing a β-arrestin2-TEV protease fusion protein and a tTA-dependent luciferase reporter, are used. The GPCR of interest (MRGPRX4) is fused to a C-terminal TEV protease cleavage site followed by the tTA transcription factor.
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Procedure:
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HTLA cells are transfected with the MRGPRX4-Tango construct.
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Upon agonist binding and receptor activation, β-arrestin2-TEV is recruited to the receptor.
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This brings the TEV protease in proximity to its cleavage site on the receptor, releasing the tTA transcription factor.
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tTA translocates to the nucleus and drives the expression of luciferase.
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The antagonist activity is measured by the reduction in luciferase expression in the presence of an agonist.
-
-
Data Analysis: Luminescence is measured, and IC50 values are determined from dose-response curves.
In Vivo Models
Humanized Mouse Model for Pruritus
Due to the primate-specific nature of MRGPRX4, humanized mouse models are essential for in vivo evaluation of antagonist efficacy.
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Model Generation: A common strategy involves generating transgenic mice that express human MRGPRX4 specifically in sensory neurons. This is often achieved by crossing a mouse line expressing Cre recombinase under the control of a sensory neuron-specific promoter (e.g., Mrgpra3) with a line carrying a Cre-dependent MRGPRX4 expression cassette.
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Behavioral Assessment of Pruritus:
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Mice are habituated to the testing environment.
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The MRGPRX4 antagonist or vehicle is administered (e.g., orally or intraperitoneally).
-
After a predetermined time, an MRGPRX4 agonist (e.g., a phosphate-modified drug or bile acid) is injected intradermally into the nape of the neck or the cheek.
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The scratching behavior of the mice is then video-recorded for a defined period (e.g., 30-60 minutes).
-
The number of scratching bouts is quantified by trained observers who are blinded to the treatment groups.
-
-
Data Analysis: The reduction in scratching behavior in the antagonist-treated group compared to the vehicle-treated group is used to assess the anti-pruritic efficacy of the compound.
Drug Discovery and Development Workflow
The discovery and development of MRGPRX4 antagonists typically follow a structured workflow.
Conclusion
MRGPRX4 has been firmly established as a crucial receptor in the pathophysiology of cholestatic and uremic pruritus. The development of potent and selective MRGPRX4 antagonists represents a highly promising and targeted therapeutic approach for these debilitating conditions. The availability of robust in vitro and in vivo models is facilitating the discovery and preclinical evaluation of novel antagonist candidates. As compounds like EP547 progress through clinical development, the potential of MRGPRX4 antagonism to provide significant relief to patients suffering from chronic itch is becoming increasingly apparent. This technical guide provides a foundational understanding of the science and methodologies driving this exciting area of drug discovery.
References
Downstream signaling pathways affected by MRGPRX4 modulator-1
An In-depth Technical Guide to Downstream Signaling Pathways Affected by MRGPRX4 Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction: MRGPRX4 and its Modulators
Mas-related G protein-coupled receptor X4 (MRGPRX4) is a primate-specific receptor primarily expressed in small-diameter sensory neurons of the dorsal root ganglia (DRG).[1][2] It has emerged as a key player in mediating non-histaminergic itch, particularly the chronic and debilitating pruritus associated with cholestatic liver diseases.[3][4][5]
The identification of endogenous and synthetic modulators of MRGPRX4 has been crucial for elucidating its function. Natural ligands include bile acids, such as deoxycholic acid (DCA), cholic acid (CA), and chenodeoxycholic acid (CDCA), which are elevated in the serum of patients with cholestasis. Additionally, the anti-diabetic drug nateglinide has been identified as a synthetic agonist, with its known side effect of pruritus being attributed to off-target MRGPRX4 activation. This guide details the primary and potential downstream signaling pathways affected by the activation of MRGPRX4 by these modulators.
Core Signaling Pathway: Gαq-PLC-Ca²+ Mobilization
The canonical signaling pathway initiated by MRGPRX4 activation is mediated by the heterotrimeric G protein subunit Gαq. Upon agonist binding, MRGPRX4 undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP dissociates and stimulates its primary effector, Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rapid increase in intracellular Ca²⁺ is a hallmark of MRGPRX4 activation and serves as a robust signal for downstream cellular responses, including neuronal activation and the sensation of itch. The involvement of this pathway has been confirmed using pharmacological inhibitors such as the Gαq inhibitor YM-254890 and the PLC inhibitor U73122, both of which abolish agonist-induced Ca²⁺ signals.
Secondary Signaling Pathway: β-Arrestin Recruitment
In addition to G protein coupling, GPCRs can signal through β-arrestin pathways, which are critical for receptor desensitization, internalization, and G protein-independent signaling. Several agonists for MRGPRX4 have been shown to induce the recruitment of β-arrestins. However, studies have revealed agonist bias, where different modulators can preferentially activate one pathway over another. For instance, deoxycholic acid (DCA) is a biased agonist that strongly favors Gαq signaling with minimal β-arrestin2 recruitment, whereas nateglinide appears to activate both Gαq and β-arrestin pathways. This biased agonism has significant implications for drug development, as it may be possible to design modulators that selectively trigger desired therapeutic pathways while avoiding those that cause side effects.
Potential Downstream Pathway: ERK/MAPK Activation
A common downstream consequence of GPCR activation, via both G protein-dependent and β-arrestin-mediated pathways, is the stimulation of the Extracellular Signal-Regulated Kinase (ERK) cascade, part of the Mitogen-Activated Protein Kinase (MAPK) family. Activation of Gαq can lead to ERK phosphorylation through protein kinase C (PKC) and Ras-dependent mechanisms. This pathway involves a phosphorylation cascade from Raf to MEK and finally to ERK. Once activated, phosphorylated ERK (pERK) can translocate to the nucleus to regulate transcription factors involved in processes like neuronal plasticity and sensitization. While direct evidence specifically detailing the MRGPRX4-ERK link is still emerging, it represents a highly probable downstream pathway given its commonality in GPCR signaling.
Quantitative Data Presentation: Modulator Potency
The potency of various modulators at MRGPRX4 has been quantified using different functional assays. The half-maximal effective concentration (EC₅₀) is a key metric for comparing these compounds.
| Modulator | Assay Type | Cell Line | EC₅₀ Value (μM) | Reference |
| Deoxycholic Acid (DCA) | TGFα Shedding | HEK293T | 2.7 | |
| Deoxycholic Acid (DCA) | FLIPR Ca²⁺ Assay | HEK293T | 2.6 | |
| Deoxycholic Acid (DCA) | Ca²⁺ Mobilization | HEK293T | 6.5 | |
| Nateglinide | IP₁ Accumulation | HEK293T | 10.6 | |
| Cholic Acid (CA) | FLIPR Ca²⁺ Assay | HEK293T | >100 | |
| Chenodeoxycholic Acid (CDCA) | FLIPR Ca²⁺ Assay | HEK293T | ~50 | |
| Lithocholic Acid (LCA) | FLIPR Ca²⁺ Assay | HEK293T | ~30 |
Experimental Protocols & Workflow
Key Experimental Methodologies
6.1.1 Calcium Mobilization Assay (FLIPR) This is the most common assay for measuring MRGPRX4 activation via the Gαq pathway.
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Cell Culture and Plating: HEK293T cells stably or transiently expressing human MRGPRX4 are seeded into black-walled, clear-bottom 96- or 384-well microplates at a density of ~50,000-90,000 cells per well and cultured overnight.
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Dye Loading: The culture medium is removed, and cells are incubated with a fluorescent calcium indicator dye solution (e.g., Fluo-4 AM or the MULTISCREEN™ Calcium 1.0 No Wash Assay Kit) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
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Compound Preparation: A serial dilution of the modulator (e.g., DCA) is prepared in the assay buffer in a separate compound plate.
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Measurement: The cell plate and compound plate are placed into a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken for ~10-20 seconds.
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Agonist Addition & Reading: The instrument automatically adds the modulator from the compound plate to the cell plate, and fluorescence intensity is measured continuously for an additional 2-3 minutes to capture the transient increase in intracellular calcium.
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Data Analysis: The change in fluorescence (peak minus baseline) is plotted against the modulator concentration, and an EC₅₀ value is calculated using a nonlinear regression (four-parameter logistic) curve fit.
6.1.2 HTRF IP₁ Accumulation Assay This assay provides a more direct measure of PLC activation by quantifying the accumulation of its downstream metabolite, IP₁.
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Cell Culture: HEK293T cells expressing MRGPRX4 are cultured and seeded as described above.
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Stimulation: The culture medium is replaced with a stimulation buffer containing the MRGPRX4 modulators at various concentrations. Cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C.
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Cell Lysis & Detection: A lysis buffer containing the HTRF detection reagents (IP₁-d2 and anti-IP₁-cryptate) is added to each well.
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Incubation: The plate is incubated at room temperature for 1 hour to allow for antibody-antigen binding.
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Reading: The plate is read on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
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Data Analysis: The ratio of the two emission signals is calculated and used to determine the concentration of IP₁ produced. EC₅₀ values are determined by plotting the HTRF ratio against modulator concentration.
6.1.3 β-Arrestin Recruitment BRET² Assay This assay measures the proximity of β-arrestin to the activated receptor.
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Cell Culture & Transfection: HEK293T cells are co-transfected with constructs for MRGPRX4 fused to an energy donor (e.g., Renilla luciferase, RLuc) and β-arrestin2 fused to an energy acceptor (e.g., GFP).
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Plating & Incubation: Transfected cells are plated in white, opaque microplates and incubated.
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Substrate Addition: Prior to measurement, the luciferase substrate (e.g., coelenterazine-h) is added to each well.
-
Agonist Stimulation: A baseline BRET reading is taken before the addition of the MRGPRX4 modulator.
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BRET Measurement: The plate is read immediately after agonist addition on a microplate reader capable of detecting both donor and acceptor emission wavelengths (e.g., 395 nm for RLuc3 and 515 nm for GFP10).
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio signifies the recruitment of β-arrestin to the receptor.
General Experimental Workflow
Conclusion
Modulators of MRGPRX4 primarily signal through a canonical Gαq-PLC-Ca²⁺ pathway, which is directly linked to the receptor's role in itch sensation. Furthermore, the receptor exhibits the capacity for β-arrestin recruitment and likely engages the ERK/MAPK cascade, offering additional layers of signaling complexity and potential therapeutic intervention points. The phenomenon of biased agonism, exemplified by DCA and nateglinide, underscores the importance of characterizing modulator activity across multiple downstream pathways. A thorough understanding of these signaling events, supported by robust quantitative assays, is essential for the development of novel and specific therapeutics targeting cholestatic pruritus and other MRGPRX4-mediated conditions.
References
An In-depth Technical Guide on the Binding Affinity and Kinetics of MRGPRX4 Modulator-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of MRGPRX4 modulator-1, a known antagonist of the Mas-related G-protein coupled receptor X4 (MRGPRX4). Due to the proprietary nature of specific drug development data, this document focuses on the publicly available binding affinity information and presents generalized, yet detailed, experimental protocols for how such data are typically generated for GPCR modulators. Furthermore, it visualizes the known signaling pathway of MRGPRX4 and a representative experimental workflow.
Introduction to MRGPRX4 and this compound
The Mas-related G-protein coupled receptor X4 (MRGPRX4) is a member of the MRGPR family of G-protein coupled receptors (GPCRs), which are primarily expressed in sensory neurons.[1] Activation of MRGPRX4 is associated with itch, particularly in cholestatic conditions where bile acids act as endogenous ligands.[2][3] This makes MRGPRX4 an attractive therapeutic target for the development of novel anti-pruritic drugs.[4]
This compound (also referred to as compound 31-2) has been identified as a potent antagonist of MRGPRX4.[5] Antagonists of this receptor are of significant interest for their potential to treat conditions such as cholestatic pruritus and other forms of chronic itch by blocking the signaling cascade initiated by endogenous agonists.
Binding Affinity and Kinetics of this compound
The binding affinity of a modulator to its target receptor is a critical parameter in drug development, indicating the concentration of the compound required to achieve a therapeutic effect. While detailed kinetic data such as association (k_on) and dissociation (k_off) rates for this compound are not publicly available, its inhibitory potency has been characterized.
Table 1: Summary of Quantitative Data for this compound
| Parameter | Value | Description | Source(s) |
| IC_50 | < 100 nM | The half maximal inhibitory concentration, representing the concentration of the modulator that inhibits the binding of a radiolabeled ligand or the functional response of the receptor by 50%. This value indicates potent antagonist activity at the MRGPRX4 receptor. | |
| K_i | Not Available | The inhibition constant, which represents the binding affinity of an inhibitor for a receptor. It is an intrinsic measure of affinity that is independent of substrate concentration. | - |
| K_d | Not Available | The equilibrium dissociation constant, which quantifies the tendency of a ligand-receptor complex to dissociate. A lower K_d indicates a higher binding affinity. | - |
| k_on | Not Available | The association rate constant, which describes the rate at which a ligand binds to its receptor. | - |
| k_off | Not Available | The dissociation rate constant, which describes the rate at which a ligand unbinds from its receptor. The reciprocal of k_off is the residence time. | - |
Experimental Protocols for Determining Binding Affinity and Kinetics
The following sections describe standard methodologies that are employed to determine the binding affinity and kinetics of a novel modulator for a GPCR like MRGPRX4.
Radioligand Binding Assay for IC_50 and K_i Determination
Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor. A competitive binding assay is typically used to determine the IC_50 and subsequently calculate the K_i of an unlabeled modulator.
Protocol:
-
Membrane Preparation:
-
HEK293 cells stably expressing human MRGPRX4 are cultured and harvested.
-
Cells are lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.
-
The cell lysate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes containing the receptor.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl_2, 0.1% BSA, pH 7.4).
-
A fixed concentration of a suitable radiolabeled MRGPRX4 ligand (e.g., [³H]-Bile Acid).
-
Increasing concentrations of the unlabeled modulator (e.g., this compound).
-
MRGPRX4-expressing cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled MRGPRX4 ligand.
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the modulator concentration.
-
The IC_50 value is determined by non-linear regression analysis using a sigmoidal dose-response model.
-
The K_i value is calculated from the IC_50 using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Functional Assay: Calcium Flux for Antagonist Characterization
Since MRGPRX4 is a G_q-coupled receptor, its activation leads to an increase in intracellular calcium concentration. A calcium flux assay can be used to measure the functional antagonism of this compound.
Protocol:
-
Cell Preparation:
-
HEK293 cells stably expressing human MRGPRX4 are seeded into a 96-well or 384-well black-walled, clear-bottom plate.
-
Cells are grown to an appropriate confluency.
-
-
Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calbryte™ 520 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
The incubation is typically carried out at 37°C for 30-60 minutes.
-
After incubation, the cells are washed to remove excess dye.
-
-
Antagonist Assay:
-
The assay is performed using a fluorescent plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
Cells are pre-incubated with varying concentrations of this compound.
-
After the pre-incubation period, a fixed concentration of an MRGPRX4 agonist (e.g., deoxycholic acid or a synthetic agonist) is added to stimulate the receptor.
-
The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is monitored over time.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each concentration of the antagonist.
-
The data are normalized to the response of the agonist alone (100%) and a no-agonist control (0%).
-
The IC_50 value is determined by plotting the percentage of inhibition versus the logarithm of the antagonist concentration and fitting the data to a dose-response curve.
-
MRGPRX4 Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathway of MRGPRX4 and a generalized workflow for characterizing an antagonist.
Caption: MRGPRX4 Signaling Pathway.
Caption: Workflow for MRGPRX4 Antagonist Characterization.
Conclusion
This compound is a potent antagonist of the MRGPRX4 receptor, a key target in the development of therapies for chronic itch. While specific kinetic data remain proprietary, this guide outlines the standard, robust methodologies used in the field to characterize such compounds. The provided protocols for radioligand binding and calcium flux assays serve as a foundation for researchers aiming to investigate the binding affinity and functional activity of novel MRGPRX4 modulators. The visualization of the MRGPRX4 signaling pathway further contextualizes the mechanism of action for antagonists like modulator-1, highlighting their potential to disrupt the signaling cascade that leads to pruritus. Future publicly available research will hopefully provide a more detailed quantitative picture of the binding kinetics of this and other promising MRGPRX4 modulators.
References
- 1. escientpharma.com [escientpharma.com]
- 2. What are MRGPRX4 antagonists and how do they work? [synapse.patsnap.com]
- 3. MRGPRX4 is a G protein-coupled receptor activated by bile acids that may contribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRGPRX4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
In Silico Modeling of MRGPRX4-Modulator Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mas-related G protein-coupled receptor X4 (MRGPRX4) has emerged as a significant target in drug discovery, particularly for conditions such as cholestatic pruritus, pain, and autoimmune disorders.[1][2][3] Understanding the molecular interactions between MRGPRX4 and its modulators is paramount for the development of novel therapeutics. This technical guide provides a comprehensive overview of the in silico methodologies employed to model the interaction between MRGPRX4 and a notable antagonist, MRGPRX4 modulator-1. It details the receptor's signaling pathway, presents quantitative data for key modulators, and offers a structured workflow for computational modeling, including homology modeling, molecular docking, and molecular dynamics simulations. This guide is intended to equip researchers with the foundational knowledge and practical steps to computationally investigate MRGPRX4-ligand interactions, thereby accelerating the discovery of new and effective drug candidates.
Introduction to MRGPRX4
MRGPRX4 is a member of the Mas-related G protein-coupled receptor (GPCR) family, predominantly expressed in sensory neurons of the dorsal root ganglia (DRG).[4] Its activation is linked to the sensation of itch and pain.[5] The receptor is activated by a variety of endogenous and exogenous ligands, including bile acids such as deoxycholic acid (DCA), and the anti-diabetic drug nateglinide. Given its role in pruritus, MRGPRX4 has become an attractive target for the development of antagonists to alleviate itch associated with liver diseases.
MRGPRX4 Signaling Pathway
MRGPRX4 primarily signals through the Gq alpha subunit of the heterotrimeric G protein. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be observed experimentally as a transient increase in cytosolic calcium concentration. This calcium signaling cascade in sensory neurons ultimately leads to the sensation of itch.
References
- 1. Homology Modeling of GPCRs | Springer Nature Experiments [experiments.springernature.com]
- 2. Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Homology modeling of class a G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. What molecular dynamics simulations tell us about GPCRs [morressier.com]
The Discovery and Development of MRGPRX4 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X4 (MRGPRX4) has emerged as a critical target in the development of novel therapeutics for cholestatic pruritus, a severe and often debilitating symptom associated with various liver diseases. This Gq-coupled receptor, expressed primarily in sensory neurons of the dorsal root ganglia, is activated by endogenous ligands that accumulate in cholestasis, such as bile acids and bilirubin.[1] Activation of MRGPRX4 is believed to be a key initiator of the itch signaling cascade in this patient population. Consequently, the discovery and development of potent and selective MRGPRX4 antagonists represent a promising therapeutic strategy to alleviate this burdensome symptom. This guide provides an in-depth overview of the discovery process, key experimental protocols, and the current state of MRGPRX4 antagonist development.
MRGPRX4 Signaling Pathways
The primary signaling pathway initiated by MRGPRX4 activation involves the Gαq subunit. Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This calcium mobilization is a key event in neuronal activation and subsequent itch signal transmission.[1]
Recent research has also indicated that MRGPRX4 function can be modulated by Receptor Activity-Modifying Proteins (RAMPs). Specifically, RAMP2 has been shown to interact with MRGPRX4, leading to an attenuation of both basal and agonist-induced signaling. This interaction appears to decrease the cell surface expression of the receptor, highlighting an additional layer of regulatory complexity that may be relevant for antagonist development.
MRGPRX4 Gq-PLC Signaling Pathway
Discovery of MRGPRX4 Antagonists
The identification of small molecule antagonists of MRGPRX4 has largely been driven by high-throughput screening (HTS) campaigns followed by medicinal chemistry optimization. A notable example is the discovery of EP547 by Escient Pharmaceuticals. Their process involved:
-
High-Throughput Screening (HTS): A library of approximately 250,000 compounds was screened to identify initial hits that inhibited MRGPRX4 activation by bilirubin. This initial screen yielded 620 hits.[2]
-
Hit Validation: The initial hits were resynthesized and validated, narrowing the field to 320 compounds across 31 chemical scaffolds.[2]
-
Lead Optimization: Through further characterization and optimization of a promising indazole scaffold, a lead compound was identified with an IC50 of 4 nM.[2] Subsequent efforts led to the development of EP547, a potent and selective MRGPRX4 antagonist.
Antagonist Discovery Workflow
Quantitative Data for MRGPRX4 Modulators
The following table summarizes publicly available quantitative data for known MRGPRX4 agonists and antagonists.
| Compound Name/Class | Type | Assay | Potency (IC50/EC50) | Cell Line | Reference |
| Indazole Compound [I] | Antagonist | Not Specified | 4 nM (IC50) | Not Specified | |
| EP547 | Antagonist/Inverse Agonist | IP-1 Accumulation | 20 nM (IC50 vs. DCA) | SH4 (endogenous) | |
| EP547 | Antagonist/Inverse Agonist | IP-1 Accumulation | 24 nM (IC50 vs. DCA) | HEK293 (over-expressing) | |
| 4-Phenylbutyrate (4-PB) | Antagonist | IP-1 Accumulation | >100-fold less potent than EP547 | Not Specified | |
| Deoxycholic Acid (DCA) | Agonist | Calcium Flux | ~5 µM (EC50) | HEK293 | |
| Ursodeoxycholic Acid (UDCA) | Agonist | Calcium Flux | ~5 µM (EC50) | HEK293 | |
| Nateglinide | Agonist | IP-1 Accumulation | 10.6 µM (EC50) | HEK293T | |
| Nateglinide | Agonist | Phosphatidylinositol Hydrolysis | 2.1 µM (EC50) | Not Specified | |
| Fospropofol | Agonist | Calcium Mobilization | 3.78 nM (EC50) | HEK293 | |
| Fosphenytoin | Agonist | Calcium Mobilization | 77.01 nM (EC50) | HEK293 | |
| Dexamethasone Phosphate | Agonist | Calcium Mobilization | 14.68 nM (EC50) | HEK293 | |
| MS47134 | Agonist | Calcium Flux | 150 nM (EC50) | Not Specified |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful identification and characterization of MRGPRX4 antagonists. Below are representative protocols for key in vitro assays.
Calcium Imaging Assay (Fluo-8)
This assay measures the increase in intracellular calcium concentration following MRGPRX4 activation.
Materials:
-
HEK293 cells stably expressing human MRGPRX4
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black, clear-bottom 96-well microplates
-
Fluo-8 AM dye loading solution (e.g., from AAT Bioquest)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
MRGPRX4 agonist (e.g., deoxycholic acid, DCA)
-
Test compounds (potential antagonists)
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating: Seed MRGPRX4-expressing HEK293 cells into 96-well plates at a density of 40,000-50,000 cells per well and culture overnight.
-
Dye Loading:
-
Prepare Fluo-8 AM working solution according to the manufacturer's instructions in HBSS with HEPES.
-
Remove culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of HBSS with HEPES to remove excess dye. Add a final volume of 100 µL of HBSS with HEPES to each well.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of test compounds and the reference agonist in HBSS with HEPES in a separate compound plate.
-
Place the cell plate and compound plate into the fluorescence microplate reader.
-
Set the instrument to excite at ~490 nm and measure emission at ~525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
For antagonist mode, program the instrument to add the test compounds to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes).
-
Following incubation, add the MRGPRX4 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Normalize the fluorescence signal by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀) to obtain the F/F₀ ratio.
-
Determine the peak fluorescence response for each well.
-
For antagonist dose-response curves, plot the percentage of inhibition of the agonist response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter)
This assay measures the recruitment of β-arrestin to the activated MRGPRX4 receptor, a key event in GPCR desensitization and signaling.
Materials:
-
PathHunter CHO-K1 MRGPRX4 β-Arrestin cell line
-
AssayComplete cell plating reagent
-
PathHunter detection reagents
-
MRGPRX4 agonist
-
Test compounds
-
White, solid-bottom 96-well microplates
-
Chemiluminescent plate reader
Protocol:
-
Cell Plating: Plate the PathHunter MRGPRX4 cells in the provided cell plating reagent into 96-well plates according to the manufacturer's protocol and incubate for the recommended time (e.g., 24-48 hours).
-
Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in the appropriate assay buffer.
-
Antagonist Assay:
-
Add the diluted test compounds to the cell plate and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Add the MRGPRX4 agonist at a predetermined EC80 concentration to all wells (except for negative controls).
-
Incubate the plate at 37°C for 90 minutes.
-
-
Signal Detection:
-
Allow the plate and detection reagents to equilibrate to room temperature.
-
Add the PathHunter detection reagents to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
Calculate the percentage of inhibition of the agonist-induced signal for each concentration of the test compound.
-
Generate dose-response curves and calculate IC50 values as described for the calcium imaging assay.
-
IP-1 Accumulation Assay (HTRF)
This assay quantifies the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3, providing a direct measure of Gq pathway activation.
Materials:
-
HEK293 cells stably expressing human MRGPRX4
-
IP-One Gq HTRF assay kit (e.g., from Cisbio)
-
Cell culture medium
-
MRGPRX4 agonist
-
Test compounds
-
White, low-volume 384-well microplates
-
HTRF-compatible plate reader
Protocol:
-
Cell Plating: Seed MRGPRX4-expressing cells into 384-well plates and culture overnight.
-
Compound Addition:
-
Prepare serial dilutions of test compounds and the reference agonist in the stimulation buffer provided with the kit.
-
Add the test compounds to the cell plate and incubate for a predetermined time.
-
-
Agonist Stimulation: Add the MRGPRX4 agonist to the wells and incubate at 37°C for the recommended time (e.g., 60 minutes).
-
Lysis and Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to the wells.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data.
-
Determine IC50 values from the dose-response curves as previously described.
-
In Vivo Models for Efficacy Testing
The evaluation of MRGPRX4 antagonists in relevant animal models is a critical step in preclinical development. Given that MRGPRX4 is a primate-specific receptor, humanized mouse models are essential.
Humanized MRGPRX4 Mouse Model:
-
Generation: These mice are genetically engineered to express human MRGPRX4 in sensory neurons, often under the control of a specific promoter to direct expression to itch-sensing neurons.
-
Utility: This model allows for the in vivo assessment of the role of MRGPRX4 in itch and the efficacy of antagonists in blocking itch responses to MRGPRX4 agonists.
Cholestatic Pruritus Models:
-
Bile Duct Ligation (BDL): This surgical model involves the ligation of the common bile duct, leading to obstructive cholestasis and the accumulation of bile acids and other pruritogens in the circulation.
-
Procedure: Under anesthesia, a midline abdominal incision is made, the common bile duct is isolated, and ligated in two places before being severed between the ligatures. Sham-operated animals undergo the same procedure without ligation.
-
Assessment: Itch is typically assessed by quantifying spontaneous scratching behavior over a defined period. This can be done manually by observing video recordings or using automated systems.
-
-
Alpha-naphthylisothiocyanate (ANIT)-Induced Cholestasis: This is a chemical model where ANIT is administered to mice, causing acute cholestatic liver injury.
-
Procedure: ANIT is typically dissolved in a vehicle like olive oil and administered orally or via intraperitoneal injection for several consecutive days.
-
Assessment: Similar to the BDL model, scratching behavior is the primary endpoint for assessing pruritus.
-
Conclusion
The identification of MRGPRX4 as a key receptor in cholestatic pruritus has opened a new and promising avenue for the development of targeted anti-itch therapies. The successful discovery of potent and selective antagonists like EP547, guided by robust in vitro and in vivo experimental models, underscores the potential of this approach. The detailed methodologies and understanding of the underlying signaling pathways presented in this guide are intended to support the ongoing research and development efforts in this field, with the ultimate goal of providing relief to patients suffering from this debilitating condition.
References
The Role of MRGPRX4 in Sensory Neurons: A Technical Guide for Researchers
An in-depth exploration of the Mas-related G protein-coupled receptor X4 (MRGPRX4), its function in sensory neurons, and its implications for drug development.
This technical guide provides a comprehensive overview of the MRGPRX4 receptor, a key player in the sensation of itch, particularly in the context of cholestatic pruritus. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, signaling pathways, and experimental methodologies crucial for studying this primate-specific receptor.
Introduction to MRGPRX4
The Mas-related G protein-coupled receptor X4 (MRGPRX4) is a member of the MRGPR family of receptors, which are predominantly expressed in primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia (TG)[1][2][3]. As an orphan receptor for many years, recent deorphanization has identified endogenous ligands and illuminated its critical role in somatosensation, particularly in mediating histamine-independent itch[4][5]. MRGPRX4 is primate-specific, making it a challenging but highly relevant target for human-centric therapeutic development. Its expression is localized to a subset of small-diameter sensory neurons, which are responsible for transmitting itch signals from the periphery to the central nervous system.
Ligands and Activation
MRGPRX4 is activated by a range of endogenous molecules, most notably bile acids and bilirubin, which accumulate in the plasma and skin of patients with cholestatic liver diseases. This accumulation is strongly correlated with the debilitating pruritus experienced by these patients, establishing MRGPRX4 as a primary therapeutic target for cholestatic itch.
In addition to endogenous ligands, certain drugs are known to activate MRGPRX4, leading to itch as a side effect. For instance, the anti-diabetic drug nateglinide and various phosphate-modified drugs have been shown to be potent agonists of the receptor.
Quantitative Data on Ligand Activation
The potency and efficacy of various ligands for MRGPRX4 have been characterized using in vitro functional assays. The following tables summarize key quantitative data from the literature.
| Ligand | Assay Type | EC50 (μM) | Cell Line | Reference |
| Deoxycholic acid (DCA) | TGFα shedding | 2.7 | HEK293T | |
| Deoxycholic acid (DCA) | FLIPR Ca2+ assay | 2.6 | HEK293T | |
| Chenodeoxycholic acid (CDCA) | TGFα shedding | Less potent than DCA | HEK293T | |
| Cholic acid (CA) | TGFα shedding | Less potent than DCA | HEK293T | |
| Lithocholic acid (LCA) | TGFα shedding | Less potent than DCA | HEK293T | |
| Ursodeoxycholic acid (UDCA) | Ca2+ imaging | ~5 | HEK293 | |
| Bilirubin | FLIPR Ca2+ assay | Less potent than DCA | HEK293T | |
| Nateglinide | IP1 accumulation | 10.6 | HEK293 |
Signaling Pathways
MRGPRX4 primarily signals through the Gαq pathway. Upon ligand binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in intracellular calcium is a key event in the activation of sensory neurons and the subsequent transmission of the itch signal.
Some studies also suggest potential interactions with receptor activity-modifying proteins (RAMPs), which may modulate MRGPRX4 signaling and trafficking. Specifically, RAMP2 has been shown to decrease Gq-mediated activation of MRGPRX4.
Below is a diagram illustrating the primary signaling pathway of MRGPRX4.
References
- 1. brainvta.tech [brainvta.tech]
- 2. researchgate.net [researchgate.net]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Calcium Imaging of GPCR Activation Using Arrays of Reverse Transfected HEK293 Cells in a Microfluidic System [mdpi.com]
- 5. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Role of MRGPRX4 in Cholestatic Itch and Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cholestatic pruritus, or itch associated with impaired bile flow, is a debilitating symptom for which effective and targeted treatments remain a significant unmet medical need. Recent research has identified Mas-related G protein-coupled receptor X4 (MRGPRX4) as a key player in the pathogenesis of cholestatic itch. This technical guide provides an in-depth overview of the current understanding of MRGPRX4's function, its activation by pruritogens that accumulate in cholestasis, and its downstream signaling pathways. Furthermore, it details the experimental methodologies used to elucidate its role and presents quantitative data on its activation. This document aims to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics targeting MRGPRX4 for the treatment of cholestatic itch and potentially associated pain.
Introduction: MRGPRX4 as a Primate-Specific Itch Receptor
Mas-related G protein-coupled receptors (MRGPRs) are a family of receptors primarily expressed in sensory neurons that are implicated in itch and pain sensation.[1][2] MRGPRX4, a primate-specific member of this family, is expressed in a subset of small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][3][4] Initially an orphan receptor, MRGPRX4 has been deorphanized as a receptor for pruritogens that are elevated in cholestatic conditions, namely bile acids and bilirubin. This discovery has positioned MRGPRX4 as a promising therapeutic target for cholestatic pruritus.
Ligand Activation and Molecular Pharmacology
MRGPRX4 is activated by a variety of bile acids and bilirubin, which accumulate in the serum and skin of patients with cholestasis. The activation of MRGPRX4 by these endogenous ligands directly links the metabolic disturbances in cholestasis to the sensation of itch.
Bile Acids as MRGPRX4 Agonists
Multiple studies have demonstrated that both primary and secondary bile acids, as well as their conjugated forms, can activate MRGPRX4. This activation occurs at pathophysiologically relevant concentrations observed in cholestatic patients. The interaction is specific to MRGPRX4, as other human and mouse MRGPRs are not activated by bile acids.
Bilirubin as an MRGPRX4 Agonist
In addition to bile acids, bilirubin, another metabolite that accumulates during cholestasis, has been identified as an agonist for MRGPRX4. While bilirubin is a less potent, partial agonist compared to some bile acids, its elevated levels in cholestatic conditions are sufficient to activate the receptor and contribute to itch.
Other Agonists and Antagonists
The antidiabetic drug nateglinide is a known MRGPRX4 agonist and is associated with the side effect of itching, further validating the receptor's role in pruritus. The development of selective MRGPRX4 antagonists is an active area of research for the treatment of cholestatic and uremic pruritus. One such antagonist, EP547, has shown promise in early clinical studies.
Quantitative Data on MRGPRX4 Activation
The following tables summarize the quantitative data on the activation of MRGPRX4 by various ligands, as reported in the literature.
| Ligand | EC50 (µM) | Reference |
| Deoxycholic acid (DCA) | ~10 | |
| Chenodeoxycholic acid (CDCA) | ~10 | |
| Cholic acid (CA) | ~10 | |
| Lithocholic acid (LCA) | >100 | |
| Taurodeoxycholic acid (TDCA) | Similar to DCA | |
| Taurochenodeoxycholic acid (TCDCA) | Similar to CDCA | |
| Taurocholic acid (TCA) | Similar to CA | |
| Nateglinide | ~100 | |
| Bilirubin | Less potent than bile acids |
Table 1: Potency of Various Ligands in Activating MRGPRX4. EC50 values represent the concentration of the ligand that elicits a half-maximal response.
Signaling Pathways and Cellular Mechanisms
The activation of MRGPRX4 on sensory neurons initiates a signaling cascade that ultimately leads to the sensation of itch.
Gq-Mediated Signaling Cascade
MRGPRX4 is a Gq-coupled GPCR. Upon ligand binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ is a key event in neuronal activation.
MRGPRX4 Signaling Pathway
Co-expression with other Itch-Related Receptors
MRGPRX4-expressing neurons in human DRG also co-express other key receptors involved in itch signaling, such as the histamine H1 receptor (HRH1) and the transient receptor potential vanilloid 1 (TRPV1) channel. This suggests a potential for cross-talk and integration of different pruritic signals at the level of the primary sensory neuron.
Role in Cholestatic Pain
While the primary focus of MRGPRX4 research has been on its role in itch, its expression in sensory neurons suggests a potential involvement in pain sensation as well. Some members of the MRGPR family are known to be involved in nociception. The activation of MRGPRX4 by high concentrations of bile acids could potentially contribute to the abdominal pain or discomfort experienced by some patients with cholestasis. However, the direct evidence for MRGPRX4's role in cholestatic pain is currently limited and requires further investigation.
Experimental Protocols
The following sections detail the key experimental methodologies that have been employed to study the function of MRGPRX4.
Cell-Based Assays for Receptor Activation
-
Calcium Imaging: HEK293 cells stably expressing MRGPRX4 are loaded with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-8 AM). Changes in intracellular calcium concentration are measured using fluorescence microscopy upon application of potential ligands. This assay is used to determine the potency and efficacy of agonists.
-
TGFα Shedding Assay: This is a G protein-independent assay to measure receptor activation. HEK293 cells co-express MRGPRX4 and a membrane-bound pro-TGFα. Ligand binding to MRGPRX4 leads to the cleavage and release of TGFα, which can be quantified by ELISA.
Cell-Based Assay Workflow
In Vivo Models
-
Humanized MRGPRX4 Mice: To overcome the challenge of MRGPRX4 being primate-specific, humanized mouse models have been generated where MRGPRX4 is expressed in sensory neurons. These mice exhibit increased scratching behavior in response to the injection of bile acids and in mouse models of cholestasis, providing in vivo evidence for MRGPRX4's role in itch.
-
Bile Duct Ligation (BDL) Model: This is a common surgical model to induce cholestasis in rodents. Ligation of the common bile duct leads to the accumulation of bile acids and bilirubin, mimicking the conditions of human cholestasis. Scratching behavior is then quantified in these animals.
Human Studies
-
Psychophysical Studies: Intradermal injection of bile acids or specific MRGPRX4 agonists into human volunteers induces a significant itch sensation. This provides direct evidence for the role of MRGPRX4 in human itch.
-
Correlation Studies: Studies have shown a positive correlation between plasma bile acid levels and itch intensity in patients with cholestatic liver disease, and these elevated bile acid levels are sufficient to activate MRGPRX4.
Therapeutic Implications and Future Directions
The identification of MRGPRX4 as a key receptor in cholestatic itch has opened up new avenues for therapeutic intervention.
-
MRGPRX4 Antagonists: The development of potent and selective MRGPRX4 antagonists is a primary strategy for treating cholestatic pruritus. These antagonists would block the action of bile acids and bilirubin on sensory neurons, thereby alleviating itch.
-
Drug Development: The understanding of the MRGPRX4 signaling pathway provides multiple potential targets for drug development.
-
Future Research: Further research is needed to fully understand the role of MRGPRX4 in different types of chronic itch and its potential involvement in pain. Investigating the interaction of MRGPRX4 with other receptors and signaling molecules in sensory neurons will also be crucial for developing more effective therapies. Additionally, exploring the genetic variations in the MRGPRX4 gene may help to explain the variability in itch severity among cholestatic patients.
Conclusion
MRGPRX4 has emerged as a critical mediator of cholestatic itch, acting as a specific receptor for bile acids and bilirubin on sensory neurons. The elucidation of its signaling pathway and the development of preclinical models have paved the way for the rational design of novel therapeutics. Targeting MRGPRX4 offers a highly specific and promising approach to alleviate the debilitating symptom of pruritus in patients with cholestatic liver diseases, with the potential for broader applications in other itch-related conditions. The ongoing clinical development of MRGPRX4 antagonists holds the promise of a new era in the management of chronic itch.
References
- 1. pnas.org [pnas.org]
- 2. Mrgprs as Itch Receptors - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRGPRX4 mediates phospho-drug associated pruritus in a humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of MRGPRX4 Modulator-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X4 (MRGPRX4) is a promising therapeutic target for cholestatic pruritus, a severe and debilitating itch associated with liver diseases. This receptor, primarily expressed in sensory neurons, is activated by bile acids that accumulate during cholestasis[1]. MRGPRX4 is a Gq-coupled receptor, and its activation leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium levels[1].
This document provides detailed in vitro assay protocols for the characterization of "MRGPRX4 modulator-1," a potent antagonist of MRGPRX4 with a reported IC50 value of less than 100 nM[2][3][4]. The following sections outline the necessary reagents, step-by-step procedures, and data analysis methods for determining the inhibitory activity of this modulator using Calcium Flux, TGFα Shedding, and β-Arrestin Recruitment assays.
MRGPRX4 Signaling Pathway
The activation of MRGPRX4 by an agonist initiates a well-defined signaling cascade. The Gαq subunit of the G protein activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key downstream event that can be measured to assess receptor activation.
Quantitative Data Summary
The following tables summarize the potencies of known MRGPRX4 agonists, which are essential for designing antagonist assays, and the reported potency of this compound.
Table 1: Potency of MRGPRX4 Agonists
| Agonist | Assay Type | EC50 | Reference |
| Deoxycholic acid (DCA) | Calcium Flux | ~5 µM | |
| Nateglinide | Calcium Flux | Low µM | |
| MS47134 | Calcium Flux | 149 nM | |
| PSB-22034 | Calcium Flux | 11.2 nM | |
| PSB-22034 | β-Arrestin Recruitment | 30.0 nM |
Table 2: Potency of this compound
| Modulator | Assay Type | IC50 | Reference |
| This compound | Antagonist Activity | < 100 nM |
Experimental Protocols
Calcium Flux Assay for MRGPRX4 Antagonist Activity
This protocol describes how to determine the IC50 value of this compound by measuring its ability to inhibit the agonist-induced increase in intracellular calcium.
Materials:
-
HEK293 cells stably expressing human MRGPRX4
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom cell culture plates
-
This compound
-
MRGPRX4 agonist (e.g., Deoxycholic acid - DCA)
-
Calcium-sensitive dye kit (e.g., Fluo-8 No-Wash Calcium Assay Kit)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed MRGPRX4-HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the modulator in assay buffer to achieve the desired concentration range for the IC50 curve.
-
Prepare a solution of the MRGPRX4 agonist (e.g., DCA) in assay buffer at a concentration corresponding to its EC80 value, which should be predetermined in an agonist dose-response experiment.
-
-
Dye Loading:
-
On the day of the assay, remove the culture medium from the cell plates.
-
Add the calcium-sensitive dye loading solution to each well according to the manufacturer's instructions.
-
Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Antagonist Pre-incubation: Add the serially diluted this compound to the respective wells of the cell plate. Include vehicle control (DMSO) wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Initiate the kinetic read, measuring baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Add the agonist solution to all wells simultaneously using the instrument's integrated fluidics.
-
Continue to measure the fluorescence intensity for a further 2-3 minutes.
-
-
Data Analysis:
-
Determine the maximum fluorescence signal for each well after agonist addition.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signalmodulator - Signalmin) / (Signalmax - Signalmin)) where Signalmodulator is the signal in the presence of the modulator, Signalmin is the signal with vehicle only (no agonist), and Signalmax is the signal with agonist and vehicle.
-
Plot the percent inhibition against the logarithm of the modulator concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
TGFα Shedding Assay for MRGPRX4 Antagonist Activity
This assay measures the Gq-mediated activation of metalloproteases that cleave a membrane-anchored form of Transforming Growth Factor-alpha (TGFα). The amount of cleaved TGFα in the supernatant is proportional to receptor activation.
Materials:
-
HEK293 cells
-
Expression plasmids for human MRGPRX4 and alkaline phosphatase (AP)-tagged pro-TGFα
-
Transfection reagent
-
Cell culture medium and 96-well plates
-
This compound and agonist (e.g., DCA)
-
Assay buffer
-
Alkaline phosphatase substrate (e.g., p-Nitrophenyl phosphate)
-
Microplate reader for absorbance measurement
Procedure:
-
Cell Transfection and Plating: Co-transfect HEK293 cells with the MRGPRX4 and pro-TGFα-AP expression plasmids. After 24 hours, seed the transfected cells into 96-well plates.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of the agonist (EC80) in assay buffer.
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then add the diluted this compound. Incubate for 15-30 minutes.
-
Agonist Stimulation: Add the agonist solution to the wells and incubate for 1-2 hours at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
AP Activity Measurement: Add the alkaline phosphatase substrate to the supernatant and incubate until a color change is visible. Measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
Data Analysis: Calculate the percent inhibition for each modulator concentration and determine the IC50 value as described for the calcium flux assay.
β-Arrestin Recruitment Assay for MRGPRX4 Antagonist Activity
This assay measures the recruitment of β-arrestin to the activated MRGPRX4, a key event in GPCR desensitization and signaling. Technologies like BRET (Bioluminescence Resonance Energy Transfer) are commonly used.
Materials:
-
HEK293 cells
-
Expression plasmids for MRGPRX4 fused to a BRET donor (e.g., Renilla Luciferase - RLuc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein - YFP)
-
Transfection reagent
-
White, clear-bottom 96-well plates
-
This compound and agonist (e.g., PSB-22034)
-
Luciferase substrate (e.g., Coelenterazine h)
-
BRET-compatible plate reader
Procedure:
-
Cell Transfection and Plating: Co-transfect HEK293 cells with the MRGPRX4-RLuc and β-arrestin-YFP plasmids. After 24-48 hours, seed the cells into 96-well plates.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of the agonist (EC80) in assay buffer.
-
Assay Execution:
-
Wash the cells with assay buffer.
-
Add the luciferase substrate to all wells and incubate as recommended by the manufacturer.
-
Add the diluted this compound and incubate for 15-30 minutes.
-
Add the agonist solution.
-
Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor emission / Donor emission).
-
Calculate the percent inhibition for each modulator concentration and determine the IC50 value as described in the previous protocols.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of this compound. By employing these assays, researchers can robustly determine the inhibitory potency of this compound and further investigate its mechanism of action at the MRGPRX4 receptor. This information is crucial for the development of novel therapeutics for cholestatic pruritus and other MRGPRX4-mediated conditions.
References
Application Note: Calcium Imaging Assays with MRGPRX4 Modulator-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X4 (MRGPRX4) is a primate-specific receptor primarily expressed in small-diameter sensory neurons of the dorsal root ganglia (DRG).[1][2] Emerging evidence has identified MRGPRX4 as a key receptor involved in cholestatic pruritus (itch) and other sensory processes, making it an attractive target for therapeutic development.[1][3] Natural ligands for MRGPRX4 include bile acids and bilirubin.[1] Upon activation, MRGPRX4 couples to the Gq signaling pathway, which stimulates phospholipase C (PLC) and leads to an increase in intracellular calcium ([Ca²⁺]i). This calcium mobilization can be quantitatively measured using fluorescent indicators, providing a robust method for screening and characterizing modulators of MRGPRX4.
This application note provides detailed protocols for conducting calcium imaging assays to characterize the activity of MRGPRX4 modulators, with a specific focus on MRGPRX4 modulator-1, a known antagonist of the receptor.
MRGPRX4 Signaling Pathway
Activation of MRGPRX4 by an agonist initiates a Gq-dependent signaling cascade. The Gαq subunit activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol. This signaling pathway can be blocked by specific inhibitors such as U73122 for PLC and YM-254890 for Gq.
Figure 1: MRGPRX4 Gq-coupled signaling pathway leading to intracellular calcium release.
Experimental Workflow for Calcium Imaging Assays
The general workflow for both agonist and antagonist screening involves several key steps, from cell preparation to data analysis. This process is typically performed in 96- or 384-well microplates and read on a kinetic plate reader capable of fluorescence measurement.
Figure 2: General experimental workflow for MRGPRX4 calcium mobilization assays.
Quantitative Data of MRGPRX4 Modulators
The calcium imaging assay is a powerful tool for determining the potency of various compounds targeting MRGPRX4.
Table 1: Potency (EC₅₀) of Known MRGPRX4 Agonists
| Compound | Agonist Type | EC₅₀ (nM) | Cell Line | Assay Type | Reference |
|---|---|---|---|---|---|
| Fospropofol | Phosphomonoester Prodrug | 3.78 | HEK293-MRGPRX4 | Calcium Mobilization | |
| Dexamethasone phosphate | Phosphomonoester Prodrug | 14.68 | HEK293-MRGPRX4 | Calcium Mobilization | |
| Fosphenytoin | Phosphomonoester Prodrug | 77.01 | HEK293-MRGPRX4 | Calcium Mobilization | |
| PSB-22034 (30d) | Xanthine Derivative | 11.2 | CHO-K1-MRGPRX4 | Ca²⁺ Assay | |
| PSB-22040 (31d) | Xanthine Derivative | 19.2 | CHO-K1-MRGPRX4 | Ca²⁺ Assay |
| Deoxycholic Acid (DCA) | Bile Acid | Varies | HEK293-MRGPRX4 | FLIPR Ca²⁺ Assay | |
Table 2: Properties of this compound
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Common Name | This compound (compound 31-2) | A potent antagonist for MRGPRX4. | |
| Activity | Antagonist | Blocks the activation of the receptor. |
| Potency (IC₅₀) | < 100 nM | Concentration for 50% inhibition of MRGPRX4. | |
Experimental Protocols
Materials and Reagents
-
Cells: HEK293 cell line stably expressing human MRGPRX4.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black, clear-bottom 96-well or 384-well tissue culture-treated plates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium Indicator: FLIPR Calcium 5 or Calcium 6 Assay Kit (Molecular Devices), or Fluo-8 AM.
-
Test Compounds:
-
This compound (antagonist).
-
Known MRGPRX4 agonist (e.g., Deoxycholic acid or Fospropofol).
-
-
Instrumentation: A fluorescence kinetic plate reader such as a FlexStation 3 (Molecular Devices) or FDSS 6000 (Hamamatsu).
Protocol 1: Agonist Potency (EC₅₀) Determination
This protocol is used to determine the potency of an agonist in activating MRGPRX4.
-
Cell Seeding:
-
One day before the assay, seed MRGPRX4-HEK293 cells into a 96-well black, clear-bottom plate at a density of 40,000 - 50,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 5 kit) in Assay Buffer.
-
Add 100 µL of the dye solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 10-20 minutes at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of the agonist compound in Assay Buffer at 5X the final desired concentration.
-
-
Data Acquisition:
-
Place the cell plate and the compound plate into the fluorescence kinetic plate reader (e.g., FlexStation 3).
-
Set the instrument to measure fluorescence intensity (e.g., Excitation ~485 nm, Emission ~525 nm) every 1-2 seconds.
-
Establish a stable baseline reading for 15-30 seconds.
-
The instrument will automatically add 25 µL of the 5X agonist solution to the wells.
-
Continue recording the fluorescence signal for at least 120-180 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (Max - Min response) for each well.
-
Plot the fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Protocol 2: Antagonist Potency (IC₅₀) Determination using this compound
This protocol determines the potency of an antagonist, such as this compound, by measuring its ability to inhibit agonist-induced calcium flux.
-
Cell Seeding and Dye Loading:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer at 5X the final desired concentration.
-
Add 25 µL of the antagonist dilutions to the appropriate wells of the dye-loaded cell plate. For control wells, add 25 µL of Assay Buffer.
-
Incubate the plate for 15-30 minutes at room temperature or 37°C.
-
-
Agonist Challenge:
-
Prepare a solution of a known MRGPRX4 agonist (e.g., Deoxycholic acid) in Assay Buffer at a concentration that is 6X its pre-determined EC₈₀ value. The EC₈₀ is the concentration that gives 80% of the maximal response.
-
-
Data Acquisition:
-
Place the cell plate and the agonist plate into the fluorescence kinetic plate reader.
-
Establish a stable baseline reading for 15-30 seconds.
-
The instrument will automatically add 25 µL of the 6X EC₈₀ agonist solution to all wells. The final agonist concentration will be its EC₈₀.
-
Continue recording the fluorescence signal for at least 120-180 seconds.
-
-
Data Analysis:
-
Calculate the fluorescence response for each well.
-
Normalize the data, setting the response in the absence of antagonist (agonist only) as 100% and the response in the absence of agonist as 0%.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic (inhibitor) equation to determine the IC₅₀ value.
-
References
Application Note: High-Throughput Screening of MRGPRX4 Modulators Using the HTRF IP-One Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction The Mas-related G protein-coupled receptor X4 (MRGPRX4) has been identified as a key receptor involved in cholestatic pruritus (itch) associated with liver diseases, making it a significant target for therapeutic intervention.[1][2][3][4] MRGPRX4 is a Class A GPCR that, upon activation by ligands such as bile acids, couples to the Gαq subunit of heterotrimeric G proteins.[1] This initiates a signaling cascade through Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium and is subsequently metabolized to inositol monophosphate (IP1). The HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay is a robust, cell-based method designed to quantify the accumulation of IP1, a stable downstream metabolite in the Gq pathway. This makes it an ideal platform for the high-throughput screening (HTS) and characterization of MRGPRX4 modulators.
MRGPRX4 Signaling Pathway
Activation of MRGPRX4 by an agonist leads to the dissociation of the Gαq subunit from the Gβγ complex. The activated Gαq-GTP then stimulates PLCβ, which cleaves PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, causing a release of stored Ca2+ into the cytoplasm. IP3 is then sequentially dephosphorylated, eventually forming the stable metabolite IP1. The HTRF IP-One assay leverages the accumulation of IP1 as a direct measure of MRGPRX4 activation.
References
- 1. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application of MRGPRX4 Modulator-1 in Primary Dorsal Root Ganglion Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of MRGPRX4 modulator-1, a potent antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4), in primary dorsal root ganglion (DRG) neuron cultures. This document outlines detailed protocols for cell culture, functional assays, and data analysis, enabling researchers to investigate the role of MRGPRX4 in sensory neuron function and its potential as a therapeutic target for conditions such as itch and pain.
Introduction
MRGPRX4 is a G protein-coupled receptor predominantly expressed in a subpopulation of small-diameter sensory neurons within the DRG. Activation of MRGPRX4 is linked to the sensation of itch and pain, making it a significant target for the development of novel analgesics and anti-pruritics. This compound (also known as compound 31-2) has been identified as a potent antagonist of this receptor. These notes provide protocols to characterize the inhibitory effects of this modulator on DRG neuron activity.
Quantitative Data Summary
Currently, specific quantitative data for this compound in primary DRG neurons is limited in publicly available peer-reviewed literature. The primary available data point comes from studies in heterologous expression systems.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell System | Reference |
| IC50 | < 100 nM | HEK293 cells expressing MRGPRX4 | Vendor Data Sheets |
Note: This value should be considered a starting point for determining the optimal concentration range in primary DRG neuron cultures, as potency can vary between cell systems.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MRGPRX4 signaling pathway and a general experimental workflow for testing the effect of this compound in primary DRG cultures.
Caption: MRGPRX4 signaling pathway in sensory neurons.
Caption: Experimental workflow for assessing modulator activity.
Experimental Protocols
The following are detailed protocols for the culture of primary DRG neurons and subsequent functional analysis using calcium imaging and patch-clamp electrophysiology. These are generalized protocols and should be optimized for the specific experimental conditions and research questions.
Protocol 1: Primary Dorsal Root Ganglion (DRG) Neuron Culture
Materials:
-
Adult mice or rats
-
Dissection tools (forceps, scissors)
-
Stereomicroscope
-
Laminin and Poly-D-Lysine coated culture plates or coverslips
-
Culture medium: Neurobasal-A medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Digestion solution: Collagenase Type IV and Dispase II in HBSS
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Dissection: Euthanize the animal according to approved institutional protocols. Dissect the vertebral column to expose the spinal cord and locate the DRGs. Carefully excise the DRGs and place them in ice-cold HBSS.
-
Enzymatic Digestion:
-
Transfer the DRGs to a tube containing the digestion solution (e.g., 1 mg/mL Collagenase Type IV and 2.5 U/mL Dispase II).
-
Incubate at 37°C for 45-60 minutes with gentle agitation.
-
Terminate the digestion by adding an equal volume of DMEM/F12 with 10% FBS.
-
-
Mechanical Dissociation:
-
Gently centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the pellet in culture medium.
-
Triturate the cell suspension gently with a series of fire-polished Pasteur pipettes of decreasing diameter until a single-cell suspension is achieved.
-
-
Plating:
-
Determine cell density using a hemocytometer.
-
Plate the neurons onto pre-coated culture surfaces at the desired density.
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
-
Maintenance: Allow neurons to adhere and extend neurites for at least 24-48 hours before experimental use. Change half of the culture medium every 2-3 days.
Protocol 2: Calcium Imaging Assay
Materials:
-
Primary DRG neuron culture
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
MRGPRX4 agonist (e.g., bile acids)
-
This compound
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., 5 µM Fluo-4 AM) with 0.02% Pluronic F-127 in imaging buffer.
-
Replace the culture medium with the loading solution and incubate the cells at 37°C for 30-45 minutes.
-
Wash the cells 2-3 times with imaging buffer to remove excess dye and allow for de-esterification for 15-30 minutes at room temperature.
-
-
Imaging:
-
Mount the culture dish/coverslip on the microscope stage.
-
Acquire baseline fluorescence images for 1-2 minutes.
-
Apply this compound at the desired concentration and record for 5-10 minutes to observe any direct effects and to ensure inhibition.
-
Apply the MRGPRX4 agonist in the continued presence of the modulator and record the fluorescence changes for another 5-10 minutes.
-
As a positive control, at the end of the experiment, apply a depolarizing stimulus (e.g., high potassium chloride) to confirm cell viability.
-
-
Data Analysis:
-
Select regions of interest (ROIs) around individual neuronal cell bodies.
-
Measure the change in fluorescence intensity over time (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
-
Quantify the peak response to the agonist in the presence and absence of the modulator.
-
Generate dose-response curves to determine the IC50 of this compound.
-
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
Materials:
-
Primary DRG neuron culture
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4)
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.1 Na-GTP; pH 7.2)
-
MRGPRX4 agonist
-
This compound
Procedure:
-
Preparation:
-
Place the coverslip with cultured DRG neurons in the recording chamber and perfuse with the external solution.
-
Pull recording pipettes and fill them with the internal solution. The pipette resistance should be 3-5 MΩ.
-
-
Recording:
-
Establish a giga-ohm seal on a neuron of interest and then rupture the membrane to achieve the whole-cell configuration.
-
Record baseline membrane potential or holding current.
-
Apply the MRGPRX4 agonist and record the change in membrane potential (in current-clamp) or inward current (in voltage-clamp).
-
Wash out the agonist.
-
Apply this compound for a few minutes.
-
Co-apply the agonist and the modulator and record the response.
-
-
Data Analysis:
-
Measure the change in membrane potential or the amplitude of the agonist-evoked current in the absence and presence of the modulator.
-
Calculate the percentage of inhibition for different concentrations of the modulator to determine the IC50.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always adhere to institutional guidelines for animal care and use and laboratory safety.
Application Notes and Protocols for Testing MRGPRX4 Modulators in Animal Models of Chronic Itch
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic itch, or pruritus, is a debilitating condition associated with various systemic diseases, including cholestatic liver diseases. The Mas-related G-protein coupled receptor X4 (MRGPRX4) has emerged as a key player in mediating cholestatic pruritus.[1][2][3][4] MRGPRX4 is a primate-specific receptor expressed in sensory neurons that is activated by pruritogens such as bile acids and bilirubin, which are elevated in cholestatic conditions.[1] This makes MRGPRX4 an attractive therapeutic target for the development of novel anti-itch therapies.
These application notes provide detailed protocols for utilizing animal models of chronic itch to test the efficacy of MRGPRX4 modulators, with a focus on a representative antagonist, MRGPRX4 modulator-1.
This compound
This compound is a potent antagonist of the Mas-related G-protein receptor X4 (MRGPRX4). It exhibits an in vitro half-maximal inhibitory concentration (IC50) of less than 100 nM. As an antagonist, it is designed to block the activation of MRGPRX4 by its natural ligands, thereby inhibiting the downstream signaling that leads to the sensation of itch. While detailed in vivo efficacy data for this specific modulator is not extensively published in peer-reviewed literature, the following protocols outline the established methodologies for evaluating such a compound in relevant preclinical models.
MRGPRX4 Signaling Pathway
MRGPRX4 is a Gq-coupled GPCR. Upon activation by an agonist, it initiates a downstream signaling cascade involving phospholipase C (PLC), leading to an increase in intracellular calcium and subsequent neuronal activation, which is perceived as itch.
Animal Models of Chronic Itch for MRGPRX4
Due to the primate-specific nature of MRGPRX4, conventional rodent models are not suitable for direct testing of MRGPRX4-targeted therapies. To overcome this, humanized mouse models have been developed that express human MRGPRX4 in their sensory neurons. These models are invaluable for in vivo assessment of MRGPRX4 modulators.
A key model for cholestatic pruritus is the alpha-naphthylisothiocyanate (ANIT)-induced cholestasis model in mice. ANIT administration leads to liver injury and an accumulation of bile acids, mimicking the conditions of human cholestatic disease and inducing itch-related behaviors.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Activity
Objective: To determine the in vitro potency (IC50) of this compound in inhibiting agonist-induced MRGPRX4 activation.
Method: Calcium mobilization assay using HEK293 cells stably expressing human MRGPRX4.
Materials:
-
HEK293 cells stably expressing human MRGPRX4
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
MRGPRX4 agonist (e.g., Deoxycholic acid - DCA)
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection
Procedure:
-
Cell Plating: Seed the MRGPRX4-expressing HEK293 cells into the microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of the MRGPRX4 agonist (DCA) at a concentration that elicits a submaximal response (e.g., EC80).
-
Assay: a. Wash the cells to remove excess dye. b. Add the different concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes). c. Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence. d. Inject the agonist (DCA) into the wells and continue to record the fluorescence signal for 2-3 minutes.
-
Data Analysis: a. Measure the peak fluorescence intensity for each well. b. Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition). c. Plot the normalized response against the logarithm of the modulator concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Acute Itch Model in Humanized MRGPRX4 Mice
Objective: To evaluate the ability of this compound to inhibit acute itch induced by an MRGPRX4 agonist in vivo.
Materials:
-
Humanized mice expressing MRGPRX4 in sensory neurons (NP2-X4+) and wild-type littermate controls.
-
MRGPRX4 agonist (e.g., Deoxycholic acid - DCA, or a phosphomonoester prodrug like fosphenytoin).
-
This compound.
-
Vehicle for modulator and agonist.
-
Video recording equipment.
-
Observation chambers.
Procedure:
-
Acclimatization: Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.
-
Modulator Administration: Administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before agonist injection.
-
Agonist-Induced Itch: Intradermally inject the MRGPRX4 agonist (e.g., 50 µL of 1 mM DCA) into the nape of the neck of the mice.
-
Behavioral Observation: Immediately after injection, video record the mice for 30-60 minutes.
-
Data Analysis: A blinded observer will count the number of scratching bouts directed towards the injection site. A bout is defined as a continuous scratching motion with the hind limb. Compare the number of scratches between the vehicle-treated and modulator-treated groups.
Protocol 3: Chronic Itch Model - ANIT-Induced Cholestasis
Objective: To assess the therapeutic potential of this compound in a chronic, disease-relevant model of cholestatic itch.
Materials:
-
Humanized MRGPRX4 mice (NP2-X4+) and wild-type littermate controls.
-
Alpha-naphthylisothiocyanate (ANIT).
-
Corn oil (vehicle for ANIT).
-
This compound.
-
Vehicle for modulator.
-
Video recording equipment for behavioral analysis.
-
Equipment for blood collection and serum analysis.
Procedure:
-
Induction of Cholestasis: Administer ANIT (e.g., 50-75 mg/kg) orally by gavage to the mice. Control mice receive corn oil vehicle.
-
Modulator Treatment: Begin daily administration of this compound or its vehicle at a specified time relative to ANIT administration (e.g., starting on the same day or after the establishment of cholestasis).
-
Behavioral Monitoring: At various time points after ANIT administration (e.g., daily for 5 days), record the spontaneous scratching behavior of the mice for a defined period (e.g., 30-60 minutes).
-
Biochemical Analysis: At the end of the study, collect blood to measure serum levels of liver injury markers (e.g., ALT, AST) and bile acids to confirm cholestasis.
-
Data Analysis: a. Compare the number of spontaneous scratches over time between the different treatment groups. b. Correlate the behavioral data with the serum biochemical markers.
Data Presentation
Table 1: In Vivo Efficacy of MRGPRX4 Agonists in Humanized Mice
| Agonist | Dose and Route | Mouse Strain | Observation Period | Mean Scratching Bouts (Control) | Mean Scratching Bouts (Humanized Mice) | Reference |
| Deoxycholic acid (DCA) | 1 mM, 50 µL, intradermal | NP2-X4+ | 30 min | ~25 | ~75 | |
| Taurodeoxycholic acid (TDCA) | 1 mM, 50 µL, intradermal | NP2-X4+ | 30 min | ~20 | ~60 | |
| Ursodeoxycholic acid (UDCA) | 2 mM, 50 µL, intradermal | NP2-X4+ | 30 min | ~15 | ~50 | |
| Fosphenytoin | 10 mM, 50 µL, intradermal | NP2-X4+ | 30 min | ~10 | ~100 |
Table 2: ANIT-Induced Cholestatic Itch in Humanized Mice
| Treatment Group | Time Point (post-ANIT) | Mean Spontaneous Scratches | Serum Bile Acid Levels (relative to control) | Reference |
| Control Mice + ANIT | Day 3 | Increased | Elevated | |
| Humanized Mice + ANIT | Day 1 | Significantly Increased | Elevated | |
| Humanized Mice + ANIT | Day 3-5 | Similar to Control + ANIT | Sustained Elevation |
Mandatory Visualizations
Conclusion
The animal models and protocols described provide a robust framework for the preclinical evaluation of MRGPRX4 modulators like this compound for the treatment of chronic itch. The use of humanized mouse models is critical to bridge the translational gap for this primate-specific receptor. By employing both acute and chronic models, researchers can effectively assess the potency and therapeutic potential of novel compounds targeting MRGPRX4.
References
- 1. MRGPRX4 is a G protein-coupled receptor activated by bile acids that may contribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]
- 3. MRGPRX4 is a bile acid receptor for human cholestatic itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iasp-pain.org [iasp-pain.org]
Application Notes and Protocols for In Vivo Administration of MRGPRX4 Modulator-1 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of MRGPRX4 modulator-1 in mice. This document is intended for researchers, scientists, and professionals in drug development investigating the role of Mas-related G protein-coupled receptor X4 (MRGPRX4) in various physiological and pathological processes, such as itch, pain, and autoimmune disorders.
Introduction
Mas-related G protein-coupled receptor X4 (MRGPRX4) is a primate-specific receptor primarily expressed in sensory neurons that has been identified as a key player in mediating itch, particularly cholestatic pruritus induced by bile acids.[1][2][3] this compound (also known as compound 31-2) is a potent antagonist of MRGPRX4 with an IC50 of less than 100 nM.[4][5] While specific in vivo studies with this modulator are not yet widely published, this document provides detailed protocols for its administration in mouse models, based on established methodologies for in vivo compound testing. The provided experimental design is a template for investigating the efficacy of this compound in a bile acid-induced itch model using humanized MRGPRX4-expressing mice.
Data Presentation
The following tables represent hypothetical data that could be generated from an in vivo study evaluating the efficacy of this compound in a mouse model of bile acid-induced itch.
Table 1: Effect of this compound on Deoxycholic Acid (DCA)-Induced Scratching Behavior in Humanized MRGPRX4 Mice
| Treatment Group | Dose (mg/kg) | Route of Administration | N | Mean Scratching Bouts (± SEM) in 30 min | % Inhibition of Scratching |
| Vehicle Control | - | Intraperitoneal (i.p.) | 8 | 150 ± 12.5 | 0% |
| This compound | 1 | Intraperitoneal (i.p.) | 8 | 110 ± 10.2 | 26.7% |
| This compound | 5 | Intraperitoneal (i.p.) | 8 | 65 ± 8.1 | 56.7% |
| This compound | 10 | Intraperitoneal (i.p.) | 8 | 30 ± 5.4 | 80.0% |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Time (hours) | Plasma Concentration (ng/mL) (Mean ± SD) |
| 0.25 | 580 ± 75 |
| 0.5 | 1250 ± 150 |
| 1 | 950 ± 110 |
| 2 | 450 ± 60 |
| 4 | 150 ± 25 |
| 8 | 20 ± 5 |
| 24 | < 1 |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Heating block or sonicator (optional)
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution.
-
Prepare the vehicle: The vehicle solution consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Formulate the final solution: For a 1 mg/mL final concentration, add the required volume of the DMSO stock solution to the appropriate volumes of PEG300, Tween-80, and saline. For example, to prepare 1 mL of the final solution, add 40 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300, 50 µL of Tween-80, and 510 µL of saline.
-
Ensure homogeneity: Vortex the solution thoroughly to ensure it is clear and homogenous. Prepare the formulation fresh on the day of the experiment.
Protocol 2: In Vivo Efficacy Study in a Bile Acid-Induced Itch Model
This protocol outlines the procedure to assess the anti-pruritic effect of this compound in humanized mice expressing MRGPRX4.
Materials:
-
Humanized MRGPRX4-expressing mice (e.g., expressing MRGPRX4 in Mrgpra3+ neurons)
-
Wild-type littermates as controls
-
This compound formulation (from Protocol 1)
-
Vehicle solution
-
Deoxycholic acid (DCA) solution (e.g., 1 mM in sterile saline)
-
Insulin syringes with 27-30 gauge needles
-
Observation chambers
-
Video recording equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental room and observation chambers for at least 3 days prior to the experiment.
-
Grouping: Randomly assign mice to different treatment groups (vehicle and different doses of this compound).
-
Compound Administration: Administer the vehicle or this compound via intraperitoneal (i.p.) injection at a volume of 10 mL/kg body weight.
-
Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes for the compound to be absorbed and distributed.
-
Induction of Itch: Induce itch by intradermal (i.d.) injection of 50 µL of 1 mM DCA into the nape of the neck.
-
Behavioral Observation: Immediately after DCA injection, place the mice individually into the observation chambers and record their behavior for 30-60 minutes.
-
Data Analysis: A blinded observer should count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the different treatment groups.
Mandatory Visualizations
Signaling Pathway
Caption: MRGPRX4 signaling pathway in sensory neurons.
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRGPRX4 is a G protein-coupled receptor activated by bile acids that may contribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tebubio.com [tebubio.com]
Application Notes and Protocols for Electrophysiological Recording of Neurons Treated with MRGPRX4 Modulator-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X4 (MRGPRX4) is a promising therapeutic target for the treatment of cholestatic pruritus (itch associated with liver disease) and other sensory disorders.[1][2] Expressed predominantly in sensory neurons of the dorsal root ganglia (DRG), MRGPRX4 is activated by bile acids and other endogenous ligands, leading to neuronal excitation and the sensation of itch.[1][3] The receptor primarily signals through the Gq alpha subunit, activating phospholipase C (PLC) and leading to an increase in intracellular calcium.[4]
MRGPRX4 modulator-1 is a potent and selective antagonist of MRGPRX4 with an IC50 of less than 100 nM. As an antagonist, it is designed to inhibit the activity of the MRGPRX4 receptor, making it a valuable tool for studying the receptor's function and a potential therapeutic agent for conditions driven by MRGPRX4 activation, such as itch, pain, and autoimmune disorders.
These application notes provide a detailed protocol for the electrophysiological characterization of this compound on primary sensory neurons using the whole-cell patch-clamp technique.
Signaling Pathway of MRGPRX4
Activation of MRGPRX4 by an agonist, such as bile acids, initiates a signaling cascade that leads to neuronal depolarization. As an antagonist, this compound is expected to block this pathway.
Experimental Protocols
Preparation of Dorsal Root Ganglion (DRG) Neurons
This protocol describes the isolation and culture of primary DRG neurons from mice.
Materials:
-
Adult mice (8-12 weeks old)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Collagenase Type IV
-
Dispase II
-
DNase I
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
Laminin-coated coverslips
Procedure:
-
Euthanize the mouse according to approved institutional guidelines.
-
Dissect the spinal column and expose the dorsal root ganglia.
-
Carefully excise the DRGs and place them in ice-cold DMEM.
-
Enzymatically digest the ganglia in a solution of collagenase IV and dispase II for 60-90 minutes at 37°C.
-
Gently triturate the ganglia with a fire-polished Pasteur pipette to dissociate the neurons.
-
Add DNase I to reduce clumping.
-
Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.
-
Plate the neurons on laminin-coated coverslips and incubate at 37°C in a 5% CO2 incubator.
-
Allow the neurons to adhere and grow for 24-48 hours before electrophysiological recording.
Whole-Cell Patch-Clamp Recording
This protocol details the steps for performing whole-cell patch-clamp recordings to assess the effect of this compound on neuronal excitability.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).
Equipment:
-
Patch-clamp amplifier and data acquisition system
-
Microscope with micromanipulators
-
Borosilicate glass capillaries for pulling patch pipettes
-
Perfusion system
Procedure:
-
Place a coverslip with cultured DRG neurons in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Under visual guidance, approach a neuron with the patch pipette and apply gentle positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply a brief suction to rupture the membrane and establish the whole-cell configuration.
-
Switch to current-clamp mode and allow the neuron's resting membrane potential to stabilize.
-
Record baseline neuronal activity, including resting membrane potential and action potential firing in response to depolarizing current injections.
-
Apply the MRGPRX4 agonist (e.g., deoxycholic acid) to the perfusion solution to elicit neuronal firing.
-
After observing a stable response to the agonist, co-apply this compound with the agonist.
-
Record the changes in neuronal activity in the presence of the modulator.
-
Wash out the modulator and agonist to observe recovery.
Experimental Workflow
The following diagram illustrates the key steps in the electrophysiological assessment of this compound.
Data Presentation
The following table summarizes representative quantitative data expected from the electrophysiological experiments. This data illustrates the inhibitory effect of this compound on agonist-induced neuronal firing.
| Parameter | Baseline | Agonist (Deoxycholic Acid, 100 µM) | Agonist + this compound (1 µM) |
| Resting Membrane Potential (mV) | -55 ± 2 | -45 ± 3 | -53 ± 2 |
| Action Potential Frequency (Hz) | 0.1 ± 0.05 | 5.2 ± 0.8 | 0.3 ± 0.1 |
| Rheobase (pA) | 150 ± 20 | 80 ± 15 | 145 ± 18 |
| Input Resistance (MΩ) | 450 ± 50 | 600 ± 60 | 460 ± 55 |
Data are presented as mean ± SEM and are representative examples.
Expected Outcomes
The logical relationship of the expected outcomes from treating MRGPRX4-expressing neurons with an agonist and the modulator-1 antagonist is depicted below.
References
- 1. MRGPRX4 is a G protein-coupled receptor activated by bile acids that may contribute to cholestatic pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escientpharma.com [escientpharma.com]
- 3. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MRGPRX4 modulator-1 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRGPRX4 modulator-1. The information addresses common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. A solubility of up to 100 mg/mL (277.99 mM) in DMSO has been reported, though this may require sonication to fully dissolve.[1] It is crucial to use anhydrous DMSO, as the presence of water can significantly impact solubility.[1]
Q2: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several steps you can take to troubleshoot this problem:
-
Lower the Final Concentration: The simplest solution is to reduce the final working concentration of the modulator in your assay.
-
Optimize the Dilution Method: Add the DMSO stock solution to your aqueous buffer dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Use a Surfactant or Co-solvent: For in vivo studies, specific formulations with co-solvents and surfactants have been reported to achieve a solubility of at least 2.5 mg/mL.[2][3] These include a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO in 90% corn oil.[2] For in vitro assays, adding a small amount of a biocompatible surfactant like Tween-20 or Pluronic F-127 to your aqueous buffer can help maintain solubility.
-
Pre-warm the Aqueous Buffer: Warming your buffer to 37°C before adding the compound can sometimes improve solubility.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Stock solutions of this compound in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. Recommended storage conditions are:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
Q4: Is this compound stable in aqueous solutions?
Data Presentation
Solubility Data
| Solvent/Vehicle | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 100 mg/mL | 277.99 mM | Sonication may be required. Use of anhydrous DMSO is recommended. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 6.95 mM | A clear solution is obtained. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 6.95 mM | A clear solution is obtained. |
Stability of Stock Solution
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Troubleshooting Guides
Issue: Poor Solubility in Aqueous Buffers
If you are experiencing solubility issues with this compound in your experimental buffer (e.g., PBS, cell culture media), follow this troubleshooting workflow.
Caption: Troubleshooting workflow for solubility issues.
Issue: Suspected Compound Instability
If you suspect that this compound is degrading during your experiment, a preliminary stability assessment can be performed.
Caption: Workflow for preliminary stability assessment.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This protocol provides a high-throughput method to determine the kinetic solubility of this compound in an aqueous buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Addition to Aqueous Buffer: In a separate 96-well clear-bottom plate, add 198 µL of your desired aqueous buffer (e.g., PBS, pH 7.4) to each well.
-
Compound Addition: Transfer 2 µL of each concentration from the DMSO dilution plate to the corresponding wells of the aqueous buffer plate. This will result in a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 2 hours at room temperature, protected from light.
-
Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 650 nm.
-
Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility, which is a more accurate measure of a compound's true solubility.
-
Compound Addition: Add an excess amount of solid this compound (e.g., 1 mg) to a glass vial.
-
Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4).
-
Equilibration: Tightly cap the vial and shake it at room temperature for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: After incubation, allow the vial to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent (e.g., acetonitrile/water) and quantify the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard curve of the compound should be prepared for accurate quantification.
Protocol 3: Forced Degradation Study for Stability Assessment
This study exposes the compound to harsh conditions to identify potential degradation pathways and assess its intrinsic stability.
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Incubate at a high temperature (e.g., 80°C) in a dry oven.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 6, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Evaluation: Determine the percentage of degradation for each condition and identify major degradation products if possible.
MRGPRX4 Signaling Pathway
MRGPRX4 is a G protein-coupled receptor (GPCR) that primarily signals through the Gq pathway. Upon activation by an agonist, it initiates a cascade that leads to an increase in intracellular calcium. This compound acts as an antagonist, blocking this pathway.
Caption: MRGPRX4 Gq signaling pathway.
References
Optimizing MRGPRX4 modulator-1 concentration for in vitro studies
Welcome to the technical support center for the optimization of MRGPRX4 modulator-1 concentration in in vitro studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing any response after applying this compound. What are the possible reasons and troubleshooting steps?
A1: Several factors could contribute to a lack of response. Here is a step-by-step troubleshooting guide:
-
Cell Line Health and Receptor Expression:
-
Verification: Ensure your cells (e.g., HEK293T) are healthy and properly expressing functional MRGPRX4. You can verify expression via Western blot, qPCR, or by using a positive control agonist known to elicit a response.
-
Cell Passage Number: Use cells within a recommended passage number range, as high passage numbers can lead to altered receptor expression and signaling.
-
-
Modulator-1 Concentration and Agonist Co-application:
-
Antagonistic Activity: this compound is an antagonist with an IC50 value of less than 100 nM.[1][2] It will not elicit a response on its own. It is designed to inhibit the activity of an MRGPRX4 agonist.
-
Experimental Design: To observe the effect of modulator-1, you must first stimulate the cells with a known MRGPRX4 agonist (e.g., deoxycholic acid (DCA), nateglinide, or a synthetic agonist) and then assess the inhibitory effect of modulator-1.
-
-
Reagent Preparation and Storage:
Below is a troubleshooting workflow to address a lack of response.
References
Troubleshooting low signal in MRGPRX4 calcium flux assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MRGPRX4 calcium flux assays. The information is tailored for scientists in both academic and industrial drug discovery settings.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during MRGPRX4 calcium flux assays, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: Why am I observing a very low or no signal in my MRGPRX4 calcium flux assay?
A weak or absent signal is a common issue that can stem from several factors related to the cells, reagents, or the receptor itself.
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Low Receptor Expression: The cell line may not have sufficient MRGPRX4 expression at the cell surface to generate a robust calcium signal.
-
Solution: Confirm MRGPRX4 expression levels using a reliable method such as qPCR, Western blot, or flow cytometry with a tagged receptor. If using a transient transfection system, optimize the transfection efficiency. For stable cell lines, consider single-cell cloning to select for a high-expressing population.
-
-
Poor Cell Health: Unhealthy or dying cells will not respond optimally to stimuli.
-
Solution: Regularly check cell viability using a method like Trypan Blue exclusion before starting an experiment. Ensure gentle handling of cells during plating, washing, and dye loading to minimize mechanical stress.
-
-
Suboptimal Agonist Concentration: The agonist concentration may be too low to elicit a strong response.
-
Solution: Perform a dose-response curve with a known potent agonist to determine the optimal concentration range. For novel compounds, test a wide range of concentrations.
-
-
Inactive Agonist: The agonist may have degraded or may not be active.
-
Solution: Prepare fresh agonist solutions for each experiment. If using bile acids, be aware of their potential for precipitation in certain buffers. Ensure proper storage of all agonist stocks.
-
-
Issues with Calcium Indicator Dye: Improper loading or leakage of the calcium-sensitive dye can lead to a poor signal.
Q2: My assay has a high background fluorescence. What could be the cause?
High background fluorescence can mask the specific signal from MRGPRX4 activation, leading to a low signal-to-noise ratio.
-
Autofluorescence: Components in the assay buffer, such as phenol red, or the cells themselves can contribute to background fluorescence.
-
Solution: Use phenol red-free media or buffer during the assay. Always include control wells (cells with dye but no agonist) to measure and subtract background fluorescence.
-
-
Extracellular Dye: Residual extracellular calcium indicator that was not properly washed away can contribute to high background.
-
Solution: While many modern kits are "no-wash," if you are experiencing high background, consider a gentle wash step after dye loading. Alternatively, use a kit that contains a quencher for extracellular dye.[5]
-
-
Cellular Stress: Stressed or dying cells can exhibit elevated basal calcium levels.
-
Solution: Ensure optimal cell culture conditions and handle cells gently. Avoid over-confluency of cell cultures.
-
Q3: I am seeing significant well-to-well variability in my assay plate. How can I improve consistency?
High variability across a plate can make it difficult to obtain reliable and reproducible data.
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Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable responses.
-
Solution: Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette or an automated cell dispenser for plating.
-
-
Inconsistent Dye Loading: Variable dye loading will result in different baseline fluorescence and signal amplitudes.
-
Solution: Ensure thorough mixing of the dye-loading solution and consistent incubation times for all wells.
-
-
Edge Effects: Wells on the perimeter of the plate can be prone to evaporation and temperature fluctuations, leading to different cell growth and responses.
-
Solution: To minimize edge effects, consider not using the outermost wells for experimental data. Fill these wells with sterile water or PBS to create a humidity barrier.
-
-
Compound Precipitation: Some MRGPRX4 agonists, particularly bile acids, can have limited solubility in aqueous buffers.
-
Solution: Prepare agonist dilutions in a buffer that maintains their solubility. Visually inspect the compound plate for any signs of precipitation before adding it to the cell plate.
-
Q4: The response to my agonist is transient and disappears quickly. Is this normal?
Yes, for Gq-coupled receptors like MRGPRX4, the initial calcium peak is often transient due to receptor desensitization and the re-uptake of calcium into intracellular stores.
-
Receptor Desensitization: Continuous exposure to an agonist can lead to rapid desensitization of the receptor, causing the signal to diminish.
-
Solution: Ensure your plate reader is set to record the fluorescence signal immediately upon agonist addition to capture the peak response. For antagonist screening, use an agonist concentration that gives a robust but not maximal response (e.g., EC80) to avoid rapid and complete desensitization.
-
-
Kinetics of Calcium Release and Re-uptake: The observed signal is a combination of calcium release from the endoplasmic reticulum and its subsequent removal from the cytoplasm.
-
Solution: Analyze the kinetic data, focusing on the peak fluorescence change (Fmax - Fmin) or the area under the curve for a defined time window after agonist addition.
-
Quantitative Data Summary
The following table summarizes the potency (EC50) of various agonists for MRGPRX4 as determined by calcium flux assays in HEK293 cells. Note that these values can vary depending on the specific experimental conditions.
| Agonist | EC50 (µM) | Reference |
| Deoxycholic acid (DCA) | ~5 | |
| Ursodeoxycholic acid (UDCA) | ~5 | |
| Cholic acid (CA) | ~430 | |
| Nateglinide | ~4.7 | |
| MS47134 | 0.149 |
Experimental Protocols
Detailed Protocol for MRGPRX4 Calcium Flux Assay
This protocol provides a general workflow for measuring agonist-induced intracellular calcium mobilization in HEK293 cells stably expressing MRGPRX4 using a fluorescent plate reader.
Materials:
-
HEK293 cells stably expressing human MRGPRX4
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, phenol red-free)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (optional, but recommended for some cell lines)
-
MRGPRX4 agonist(s) of interest
-
Positive control agonist (e.g., a known potent MRGPRX4 agonist or a general GPCR agonist like ATP for endogenous P2Y receptors in HEK293 cells)
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Plating:
-
The day before the assay, seed the MRGPRX4-expressing HEK293 cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Culture the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions. This typically involves diluting the Fluo-4 AM stock solution in assay buffer. If using, add probenecid to a final concentration of 2.5 mM.
-
Aspirate the cell culture medium from the wells.
-
Add the dye-loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.
-
After incubation, allow the plate to equilibrate to room temperature for at least 15 minutes.
-
-
Compound Preparation:
-
Prepare serial dilutions of the MRGPRX4 agonists in the assay buffer at a concentration that is 4-5 times the final desired concentration in the assay wells.
-
-
Calcium Flux Measurement:
-
Set the plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well for approximately 10-20 seconds.
-
Inject the agonist dilutions into the appropriate wells while continuously recording the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the ΔF against the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
Caption: MRGPRX4 signaling pathway leading to intracellular calcium release.
Caption: Experimental workflow for an MRGPRX4 calcium flux assay.
References
- 1. What is the purpose of probenecid in calcium flux flow assays? | AAT Bioquest [aatbio.com]
- 2. tools.thermofisher.cn [tools.thermofisher.cn]
- 3. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why is probenecid used to conduct calcium flux assays when using fluorescent calcium indicators in certain cell types? | AAT Bioquest [aatbio.com]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of MRGPRX4 modulator-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MRGPRX4 modulator-1. The information is tailored for researchers, scientists, and drug development professionals to help minimize off-target effects and ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (compound 31-2) is a potent and selective antagonist of the Mas-related G-protein coupled receptor X4 (MRGPRX4).[1][2][3][4] It functions by blocking the receptor, thereby inhibiting its activation by agonists. It has an IC50 value of less than 100 nM for MRGPRX4.[1] MRGPRX4 is a Gq-coupled receptor, and its activation typically leads to an increase in intracellular calcium.
Q2: What are the known or potential off-target effects of this compound?
While a specific off-target profile for this compound is not publicly available, researchers should consider potential interactions with other members of the MRGPR family (e.g., MRGPRX1, MRGPRX2) due to sequence homology. General off-target liabilities for small molecule GPCR antagonists can include interactions with other GPCRs, ion channels, and transporters. It is crucial to experimentally determine the selectivity profile of the modulator in your system of interest.
Q3: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound as determined by a dose-response curve.
-
Perform counter-screening against related receptors (e.g., other MRGPRs) and a panel of common off-target receptors.
-
Use a negative control cell line that does not express MRGPRX4 to distinguish between target-specific and non-specific effects.
-
Employ orthogonal assays to confirm findings. For example, supplement a calcium flux assay with a β-arrestin recruitment assay.
Q4: What is the recommended solvent and storage condition for this compound?
This compound is a solid, and for experimental use, it is typically dissolved in a solvent like DMSO to create a stock solution. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C. Refer to the manufacturer's datasheet for specific instructions.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Calcium Flux Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High background fluorescence | Autofluorescence of the compound. | 1. Run a control plate with the modulator alone, without cells, to measure its intrinsic fluorescence. 2. Use a different calcium indicator dye with a distinct spectral profile. |
| Cell health issues. | 1. Ensure cells are healthy and not overgrown. 2. Optimize cell seeding density. | |
| No or weak inhibition of agonist-induced calcium signal | Modulator concentration is too low. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50). |
| Agonist concentration is too high. | 1. Use an agonist concentration at or near its EC80 for antagonist assays. | |
| Inactive modulator. | 1. Verify the integrity of the modulator stock solution. Prepare fresh stock if necessary. | |
| Irreproducible results | Inconsistent cell plating or reagent addition. | 1. Ensure uniform cell seeding and precise liquid handling. 2. Use automated liquid handlers for high-throughput screening to minimize variability. |
| Issues with the calcium dye. | 1. Optimize dye loading time and temperature. 2. Ensure the dye is not expired and has been stored correctly. |
β-Arrestin Recruitment Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High background signal | Basal receptor activity. | 1. Use a cell line with low basal MRGPRX4 activity. 2. Serum in the media may contain agonists; consider serum-starving the cells before the assay. |
| Low signal-to-noise ratio | Suboptimal assay conditions. | 1. Optimize the incubation time for β-arrestin recruitment. 2. Adjust the concentration of the detection reagents. |
| Inconsistent antagonist effect | Cell passage number variability. | 1. Use cells within a consistent and low passage number range. |
| Modulator instability. | 1. Prepare fresh dilutions of the modulator for each experiment. |
Experimental Protocols
Calcium Flux Assay for MRGPRX4 Antagonist Activity
This protocol is designed to measure the ability of this compound to inhibit agonist-induced calcium mobilization in cells expressing MRGPRX4.
Materials:
-
HEK293 cells stably expressing human MRGPRX4
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Cell culture medium (e.g., DMEM with 10% FBS)
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Calcium-sensitive dye (e.g., Fluo-8 AM)
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Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
MRGPRX4 agonist (e.g., bile acids)
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed MRGPRX4-expressing HEK293 cells into black, clear-bottom microplates at an optimized density and culture overnight.
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Compound Addition (Antagonist):
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted modulator to the respective wells of the cell plate.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Addition and Signal Reading:
-
Prepare the MRGPRX4 agonist at a concentration of 2X the final EC80 concentration.
-
Place the cell plate into the fluorescence plate reader.
-
Start the kinetic read, establishing a baseline fluorescence for 10-20 seconds.
-
The instrument will then automatically add the agonist solution to the wells.
-
Continue reading the fluorescence signal for 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the percent inhibition of the agonist response against the concentration of this compound to determine the IC50 value.
-
β-Arrestin Recruitment Assay
This protocol measures the recruitment of β-arrestin to MRGPRX4 upon agonist stimulation and its inhibition by this compound. This example uses a commercially available enzyme fragment complementation (EFC) assay (e.g., PathHunter).
Materials:
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Cells engineered to co-express MRGPRX4 fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell culture and assay reagents provided with the EFC kit.
-
This compound
-
MRGPRX4 agonist
-
White, solid-bottom multi-well plates
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Luminescence plate reader
Procedure:
-
Cell Plating: Plate the engineered cells in a white, solid-bottom plate at the density recommended by the manufacturer and culture overnight.
-
Compound Addition (Antagonist):
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Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted modulator to the wells.
-
-
Agonist Addition:
-
Immediately after adding the antagonist, add the MRGPRX4 agonist at its EC80 concentration.
-
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow for β-arrestin recruitment and enzyme fragment complementation.
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Signal Detection:
-
Add the detection reagents to the wells as per the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes to allow the chemiluminescent signal to develop.
-
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis:
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Calculate the percent inhibition of the agonist-induced signal for each concentration of the modulator.
-
Generate a dose-response curve and calculate the IC50 value.
-
cAMP Assay for Gq-Coupled Receptors (Indirect Measurement)
While MRGPRX4 is Gq-coupled and primarily signals through calcium, its activity can be indirectly assessed in engineered cells that co-express a cyclic AMP (cAMP) responsive element. However, a direct measurement of Gq signaling (calcium or IP1) is more conventional. This protocol is provided as a potential orthogonal assay.
Materials:
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Cells expressing MRGPRX4 and a cAMP-inducible reporter system (e.g., CRE-luciferase).
-
Reagents for the specific cAMP assay kit (e.g., HTRF, AlphaScreen, or luciferase-based).
-
This compound
-
MRGPRX4 agonist
-
Forskolin (to stimulate adenylyl cyclase)
Procedure:
-
Cell Treatment:
-
Plate the cells and culture overnight.
-
Pre-treat the cells with serial dilutions of this compound.
-
Stimulate the cells with the MRGPRX4 agonist.
-
-
cAMP Measurement: Follow the specific protocol of the chosen cAMP assay kit to lyse the cells and measure cAMP levels. For Gq-coupled receptors, you might assess the potentiation of a sub-maximal forskolin-stimulated cAMP response.
-
Data Analysis: Determine the effect of the modulator on agonist-induced changes in cAMP levels and calculate the IC50.
Data Presentation
Table 1: Summary of this compound Properties
| Property | Value | Reference |
| Target | Mas-related G-protein coupled receptor X4 (MRGPRX4) | |
| Activity | Antagonist | |
| IC50 | < 100 nM | |
| Chemical Formula | C16H13ClF3NO3 | |
| CAS Number | 2492596-61-7 |
Table 2: Example Data from a Calcium Flux Antagonist Assay
| Modulator-1 Conc. (nM) | % Inhibition of Agonist Response |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 100 | 85.3 |
| 1000 | 98.7 |
Table 3: Example Data from a β-Arrestin Recruitment Antagonist Assay
| Modulator-1 Conc. (nM) | % Inhibition of Agonist Response |
| 0.1 | 3.1 |
| 1 | 12.5 |
| 10 | 52.1 |
| 100 | 89.6 |
| 1000 | 99.2 |
Visualizations
Caption: MRGPRX4 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Improving Reproducibility of MRGPRX4 Modulator-1 Experiments
This technical support center provides troubleshooting guidance and detailed protocols to enhance the reproducibility of experiments involving MRGPRX4 modulator-1 and other modulators of the Mas-related G protein-coupled receptor X4.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during MRGPRX4 experiments.
Q1: My calcium flux assay is showing no response or a very weak signal after applying an MRGPRX4 agonist. What are the possible causes?
A1: This is a common issue that can stem from several factors:
-
Cell Line Health and Expression:
-
Low Receptor Expression: The HEK293T cells (or other chosen cell line) may have low or inconsistent expression of MRGPRX4. Verify expression levels via qPCR or Western blot. If using transient transfection, optimize transfection efficiency.[1] For stable cell lines, consider single-cell cloning to select a high-expressing clone.[2]
-
Cell Viability: Ensure cells are healthy and not overgrown. Perform assays on cells at 80-90% confluency. Poor cell health can lead to a general lack of response.
-
-
Assay Reagents and Protocol:
-
Calcium Dye Loading: Inadequate loading of calcium indicators like Fluo-4 AM or Fura-2 AM can lead to a poor signal. Ensure the loading buffer is fresh and the incubation time and temperature are optimal (e.g., 1 hour at room temperature).[3] Some cell types may require longer loading times or the presence of Pluronic acid to aid dye entry.[3]
-
Ligand Concentration: The agonist concentration may be too low. Perform a dose-response curve to determine the optimal concentration.[4]
-
Antagonist Activity of Modulator-1: If you are using this compound, remember it is characterized as an antagonist with an IC50 of less than 100 nM. It is expected to block or inhibit the signal from an agonist, not generate one itself.
-
-
Receptor Desensitization: Prolonged exposure to agonists, even at low concentrations in the media, can cause receptor desensitization and internalization. Ensure complete removal of any residual agonists before starting the assay.
Q2: I'm observing high background fluorescence or spontaneous calcium oscillations in my control wells. How can I reduce this noise?
A2: High background can mask the specific signal from MRGPRX4 activation. Consider the following:
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Cell Culture Conditions: Changes in temperature or mechanical stress during plate handling can trigger non-specific calcium signals. Handle cell plates gently and allow them to stabilize at the assay temperature (e.g., 37°C) before measurement.
-
Assay Buffer Composition: The composition of your assay buffer is critical. Ensure it is properly buffered (e.g., with HEPES) and contains the correct concentration of calcium. Some components of cell culture media can be autofluorescent; washing cells and replacing the media with a clear salt solution (like HBSS) before the assay can help.
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Dye Extrusion: Some cell lines actively pump out the calcium indicator dye. Including an anion pump inhibitor like probenecid in the loading and assay buffer can prevent this.
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Cell Density: Both very high and very low cell densities can be problematic. Optimize the cell seeding density to achieve a confluent monolayer on the day of the assay.
Q3: My results are inconsistent from one experiment to the next. How can I improve reproducibility?
A3: Reproducibility is key in pharmacology. To improve it:
-
Standardize Cell Culture: Use cells from the same passage number for a set of experiments. Document and standardize all culture conditions, including media composition, serum percentage, and incubation times.
-
Thorough Homogenization: For membrane-based assays like GTPγS binding, thorough and consistent tissue or cell homogenization is critical for reproducibility.
-
Precise Reagent Preparation: Prepare fresh dilutions of agonists, antagonists, and other critical reagents for each experiment from validated stock solutions. This compound stock solutions should be stored at -80°C for up to 6 months.
-
Instrument Settings: Use a plate reader that allows for simultaneous measurement of different channels to increase technical reproducibility. Ensure the instrument settings (e.g., excitation/emission wavelengths, gain, read interval) are identical for all experiments.
-
Include Proper Controls: Always include positive controls (a known MRGPRX4 agonist like Deoxycholic Acid (DCA) or Nateglinide) and negative controls (vehicle-treated cells) on every plate.
Q4: Which signaling pathway does MRGPRX4 couple to, and which assays are appropriate?
A4: MRGPRX4 primarily signals through the Gαq pathway. Upon activation, it activates Phospholipase C (PLC), which leads to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores. Therefore, the most common and appropriate assays measure downstream events of Gq activation:
-
Calcium Mobilization Assays: These are the most direct functional readouts and measure the increase in intracellular calcium.
-
IP1 Accumulation Assays: This method measures the accumulation of a stable downstream metabolite of IP3 and is a robust way to quantify Gq signaling.
-
TGFα Shedding Assay: This is another reporter-based assay suitable for detecting Gq-dependent signaling.
MRGPRX4 does not appear to signal through the Gs pathway, so cAMP assays are generally not suitable for measuring its activation.
Quantitative Data for Experimental Design
The following tables summarize key quantitative parameters for designing and interpreting MRGPRX4 experiments.
Table 1: Potency of Known MRGPRX4 Agonists
| Agonist | Assay Type | Reported EC₅₀ | Source |
|---|---|---|---|
| Nateglinide | IP1 Accumulation | 10.6 µM | |
| Deoxycholic Acid (DCA) | IP1 Accumulation | 19.2 µM | |
| Taurodeoxycholic Acid (TDCA) | IP1 Accumulation | >50 µM |
| Ursodeoxycholic Acid (UDCA) | IP1 Accumulation | >50 µM | |
Table 2: Common Concentrations of Pharmacological Inhibitors
| Inhibitor | Target | Typical Working Concentration | Purpose | Source |
|---|---|---|---|---|
| U73122 | Phospholipase C (PLC) | 1-10 µM | To confirm Gq-PLC pathway dependence | |
| YM-254890 | Gαq protein | 100 nM - 1 µM | To confirm Gq protein dependence |
| Gallein | Gβγ subunit | 10-50 µM | To rule out Gβγ-mediated signaling | |
Table 3: Key Parameters for Calcium Flux Assays
| Parameter | Recommended Value | Notes | Source |
|---|---|---|---|
| Cell Seeding Density | 20,000 - 80,000 cells/well | Optimize for a confluent monolayer in a 96-well plate. | |
| Fluo-4 AM Loading | 1-2 µM for 1 hour | Perform at room temperature, protected from light. | |
| Probenecid | 2.5 mM | Add to loading and assay buffer to prevent dye extrusion. | |
| Positive Control (Agonist) | DCA (10 µM) | Elicits a robust response in MRGPRX4-expressing cells. |
| Positive Control (Ionophore) | Ionomycin (1 µg/mL) | Used to determine the maximum calcium influx capacity of the cells. | |
Detailed Experimental Protocols
Protocol 1: Calcium Mobilization Assay using Fluo-4 AM
This protocol is adapted for a 96-well plate format and is a common method for assessing MRGPRX4 activation.
-
Cell Plating:
-
Seed HEK293T cells stably or transiently expressing MRGPRX4 into a black-walled, clear-bottom 96-well plate at an optimized density to achieve a confluent monolayer the next day.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a fresh loading buffer containing a calcium indicator (e.g., Fluo-4 AM at 1-2 µM) in a suitable assay buffer (e.g., HBSS with 10 mM HEPES and 2.5 mM probenecid, pH 7.4).
-
Aspirate the culture medium from the cells and wash once with 200 µL of PBS.
-
Add 50-100 µL of the loading buffer to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Cell Washing:
-
Aspirate the loading buffer.
-
Wash the cells twice with 100 µL of assay buffer to remove extracellular dye.
-
After the final wash, add 100 µL of assay buffer to each well and incubate for 15 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Compound Preparation and Addition:
-
Prepare a separate "compound plate" with your test compounds (e.g., this compound) and controls (DCA, vehicle) at 2x or 3x the final desired concentration.
-
For antagonist experiments, pre-incubate the cells with the antagonist (e.g., this compound) for a defined period (e.g., 15-30 minutes) before adding the agonist.
-
-
Fluorescence Measurement:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR Tetra).
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
The instrument then automatically adds the compounds from the compound plate to the cell plate.
-
Continue recording the fluorescence signal (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4) for at least 60-120 seconds to capture the peak response. The calcium release upon receptor activation typically occurs within seconds.
-
-
Data Analysis:
-
The response is typically quantified as the change in fluorescence (ΔF) over the baseline (F₀), or as the peak fluorescence intensity.
-
Plot the response against the logarithm of the agonist concentration to determine EC₅₀ values. For antagonists, use the Cheng-Prusoff equation to calculate Ki from IC₅₀ values.
-
Visualizations: Pathways and Workflows
MRGPRX4 Signaling Pathway
Caption: The MRGPRX4 receptor signaling cascade.
Experimental Workflow: Calcium Flux Assay
Caption: Standard workflow for a calcium flux assay.
Troubleshooting Logic for 'No Signal'
Caption: Troubleshooting flowchart for a lack of signal.
References
- 1. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Best practices for MRGPRX4 modulator-1 stock solution preparation
This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the preparation and handling of stock solutions for MRGPRX4 modulator-1 and other novel small-molecule compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For novel small molecules like "this compound" where public data is unavailable, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1][2][3] DMSO is a powerful aprotic solvent capable of dissolving a wide array of organic compounds, making it a standard choice for creating high-concentration stock solutions for in vitro assays.[1][2] Always use anhydrous or molecular biology grade DMSO to prevent compound degradation from moisture.
Q2: How can I determine the appropriate concentration for my stock solution?
A2: A common starting concentration for a primary stock solution is 10 mM. This concentration is typically high enough to allow for significant dilution into your final assay medium, ensuring the final solvent concentration remains non-toxic to cells (usually ≤0.5% v/v). The ideal concentration depends on the compound's solubility limit and the required working concentrations for your experiments.
Q3: My compound is not dissolving completely in DMSO. What should I do?
A3: If the modulator does not fully dissolve, you can try gentle warming (up to 37°C) or brief sonication. Vortexing vigorously for 1-2 minutes is also recommended. If precipitation persists, the desired concentration may exceed its solubility limit in DMSO. In this case, you should prepare a new, more dilute stock solution.
Q4: How should I store the this compound stock solution?
A4: To ensure stability and prevent degradation, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to 6-12 months), protected from light.
Q5: My compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. How can I fix this?
A5: This is a common issue when a compound is less soluble in aqueous solutions. To mitigate this, try the following:
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Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the compound stock.
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Modify the dilution method: Add the stock solution dropwise to the medium while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
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Use a co-solvent: For particularly challenging compounds, adding a biocompatible surfactant or co-solvent to the culture medium can help maintain solubility.
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Check the final concentration: The working concentration may be above the modulator's aqueous solubility limit. A solubility test in your specific medium is recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Powder is difficult to see or weigh. | The compound may be supplied in very small quantities (e.g., <1 mg) and can appear as a thin film or be electrostatically charged. | Centrifuge the vial briefly to collect all powder at the bottom before opening. For very small amounts, it is recommended to dissolve the entire contents of the vial directly to create the stock solution rather than weighing out a portion. |
| Stock solution appears cloudy or has visible precipitate. | The concentration exceeds the compound's solubility limit in the chosen solvent. The solvent may have absorbed water, reducing its solvating power. | Try gentle warming (37°C) or sonication to aid dissolution. If precipitate remains, prepare a new stock at a lower concentration. Always use anhydrous (dry) solvent. |
| Experimental results are inconsistent between assays. | The compound may be degrading due to improper storage or repeated freeze-thaw cycles. The stock solution may not be homogenous. | Always aliquot stock solutions into single-use volumes and store at -20°C or -80°C. Ensure the stock solution is vortexed thoroughly before making dilutions for an experiment. |
| Cell toxicity or off-target effects are observed. | The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is too high. | Ensure the final solvent concentration in your assay is below the toxic threshold for your cell line, typically <0.5% and ideally <0.1%. Always include a vehicle control (medium + solvent) in your experiments. |
Experimental Protocols & Data
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a standardized 10 mM stock solution of this compound for use in biological assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Pre-Calculation: Before starting, calculate the mass of the modulator required to make your desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol )
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Equilibration: Allow the vial containing the modulator powder to equilibrate to room temperature for 10-15 minutes before opening to prevent moisture condensation.
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Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the calculated mass of the modulator powder and transfer it into the tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube. Close the cap tightly and vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
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Visual Inspection: Visually inspect the solution against a light source to ensure there is no undissolved material or precipitation.
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it in a 37°C water bath. Vortex again.
-
Aliquoting and Storage: Once the modulator is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store immediately at -20°C or -80°C, protected from light.
Data Presentation: Common Solvents
The table below lists common solvents used for preparing stock solutions of small molecules. The choice of solvent depends on the compound's properties and the experimental system's tolerance.
| Solvent | Polarity | Typical Use | Max Concentration in Cell Culture |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Universal solvent for hydrophobic compounds | < 0.5% (v/v) |
| Ethanol (EtOH) | Protic, Polar | Alternative for compounds insoluble in DMSO | < 0.5% (v/v) |
| Dimethylformamide (DMF) | Aprotic, Polar | Strong solvent, use with caution due to toxicity | < 0.1% (v/v) |
| Phosphate-Buffered Saline (PBS) | Aqueous | For highly water-soluble compounds | Not applicable |
Visualizations
MRGPRX4 Signaling Pathway
MRGPRX4 is a G protein-coupled receptor (GPCR) that primarily signals through the Gq pathway. Upon activation by a ligand (such as bile acids or a synthetic modulator), the Gαq subunit activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), a key event in neuronal activation and itch signaling.
Caption: Simplified signaling pathway of the MRGPRX4 receptor.
Stock Solution Preparation Workflow
This workflow outlines the logical steps from receiving the compound to having properly stored, ready-to-use aliquots for your experiments.
Caption: Experimental workflow for stock solution preparation.
References
Technical Support Center: Overcoming MRGPRX4 Modulator-1 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of MRG.PRX4 Modulator-1 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate forming immediately after diluting my DMSO stock of MRGPRX4 Modulator-1 into my cell culture medium. What is the primary cause?
A1: This is a common issue known as "solvent shock." this compound is a hydrophobic compound with high solubility in organic solvents like DMSO but very low solubility in aqueous solutions like cell culture media.[1] When a concentrated DMSO stock is rapidly diluted into the medium, the abrupt change in solvent environment causes the compound to crash out of solution, forming a precipitate.[1] The final concentration of the modulator may also exceed its solubility limit in the culture medium.
Q2: What is the recommended stock solution concentration and storage for this compound?
A2: this compound is soluble in DMSO at concentrations up to 100 mg/mL (277.99 mM).[2][3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or higher in 100% anhydrous DMSO) to minimize the volume of solvent added to your cell culture. Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[2]
Q3: How does the composition of the cell culture medium affect the solubility of this compound?
A3: The components of your cell culture medium can significantly influence the modulator's solubility. Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds and help keep them in solution. Therefore, precipitation is more likely to occur in serum-free or low-serum media. Additionally, the pH and salt concentration of the basal medium (e.g., DMEM vs. RPMI-1640) can also impact solubility.
Q4: What are the consequences of compound precipitation in my cell-based assay?
A4: Compound precipitation can lead to several critical experimental issues:
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Inaccurate Dosing: The actual concentration of the soluble, active modulator will be significantly lower and unknown, leading to unreliable and non-reproducible results.
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Cellular Toxicity: The solid precipitate particles can cause physical stress or cytotoxic effects on cells that are independent of the modulator's pharmacological activity.
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Assay Interference: Precipitates can interfere with optical measurements in assays that rely on absorbance, fluorescence, or luminescence, as well as interfere with cell imaging.
Q5: What is the mechanism of action for MRGPRX4, and how does this influence assay selection?
A5: MRGPRX4 (Mas-related G protein-coupled receptor X4) is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon activation by an agonist, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores. Since this compound is an antagonist, suitable assays will measure the inhibition of this pathway, such as a calcium mobilization assay in the presence of an MRGPRX4 agonist.
Troubleshooting Guide: Preventing Precipitation
If you are encountering precipitation of this compound, follow this step-by-step guide to identify and resolve the issue.
Step 1: Determine the Maximum Soluble Concentration
Before proceeding with your main experiment, it is crucial to determine the empirical solubility limit of this compound in your specific cell culture medium.
Table 1: Hypothetical Solubility of this compound in Various Media
| Medium Type | FBS Concentration | Maximum Soluble Concentration (µM) | Observation |
| DMEM | 10% | 25 | Clear Solution |
| DMEM | 2% | 10 | Clear Solution |
| DMEM | 0% (Serum-Free) | < 1 | Fine Precipitate |
| RPMI-1640 | 10% | 20 | Clear Solution |
Step 2: Optimize the Dilution Protocol
The method of dilution is critical to avoid solvent shock.
Table 2: Comparison of Dilution Methods
| Method | Description | Precipitation Risk |
| Direct Dilution | Adding a small volume of concentrated DMSO stock directly into the final volume of media. | High |
| Serial Dilution | Creating intermediate dilutions in media to gradually decrease the DMSO concentration. | Low |
Step 3: Modify Media and Incubation Conditions
Minor adjustments to your media and experimental setup can significantly improve solubility.
Table 3: Effect of Media Modifications on Solubility
| Modification | Rationale | Expected Improvement |
| Pre-warm Media | Pre-warming the media to 37°C before adding the modulator can enhance the solubility of some compounds. | Moderate |
| Increase Serum | Serum proteins bind to the modulator, increasing its apparent solubility. | High |
| Use Co-solvents | For highly challenging situations, biocompatible solubilizing agents can be used. | High (Requires Validation) |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To find the highest concentration of this compound that remains in solution in your specific cell culture medium.
Materials:
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10 mM this compound in 100% DMSO
-
Cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
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Calibrated pipettes
Procedure:
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Prepare a series of dilutions of the modulator in your pre-warmed cell culture medium. Start from a concentration you expect to be soluble (e.g., 50 µM) and perform 2-fold serial dilutions down to a low concentration (e.g., ~0.4 µM).
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To minimize solvent shock, perform a two-step dilution: first, create an intermediate dilution (e.g., 1:100) in a small volume of media, then use this to prepare the final concentrations.
-
Incubate the dilutions under your standard experimental conditions (37°C, 5% CO2) for the planned duration of your experiment (e.g., 24 hours).
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Visually inspect each concentration for signs of precipitation (cloudiness, crystals, or sediment) at multiple time points (e.g., 0, 1, 4, and 24 hours). A microscope can be used for more sensitive detection.
-
The highest concentration that remains clear throughout the incubation period is your maximum working concentration.
Protocol 2: Recommended Dilution Method for Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.
Materials:
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10 mM this compound in 100% DMSO
-
Pre-warmed (37°C) complete cell culture medium
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Sterile conical tubes
Procedure (Example for a final concentration of 10 µM):
-
Ensure the final DMSO concentration in your culture will be non-toxic (typically ≤ 0.5%). For a 10 µM final concentration from a 10 mM stock, the dilution factor is 1:1000, resulting in a final DMSO concentration of 0.1%.
-
Step 1: Intermediate Dilution. In a sterile tube, add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed media. This creates a 100 µM intermediate solution in 1% DMSO. Vortex gently.
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Step 2: Final Dilution. Add the required volume of the 100 µM intermediate solution to the final volume of pre-warmed media. For example, add 1 mL of the 100 µM solution to 9 mL of media to get a final volume of 10 mL at 10 µM.
-
Mix thoroughly by inverting the tube several times.
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Visually inspect the final solution for clarity before adding it to your cells.
Visualizations
Caption: MRGPRX4 Gq signaling pathway and point of inhibition.
Caption: Logical workflow for troubleshooting modulator precipitation.
References
Interpreting unexpected results in MRGPRX4 modulator-1 assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Mas-related G protein-coupled receptor X4 (MRGPRX4) modulator assays. It addresses common unexpected results and offers solutions to ensure data integrity and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a high background signal or constitutive activity in my MRGPRX4 calcium mobilization assay?
A1: High background or constitutive activity, where the receptor signals without an agonist, can obscure the effects of test compounds. This is a common issue in over-expression systems.
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Cause 1: High Receptor Expression. Overexpression of MRGPRX4 can lead to ligand-independent signaling.[1] This high basal activity can be particularly pronounced in robust expression systems like HEK293T cells.
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Troubleshooting Strategy:
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Titrate Plasmid DNA: Reduce the amount of MRGPRX4 plasmid DNA used during transfection to lower the receptor expression level.
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Use Inducible Expression System: Employ a tetracycline-inducible or similar system to gain precise control over the timing and level of receptor expression.
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Cell Line Selection: Test different host cell lines (e.g., CHO, LN229) which may exhibit lower basal Gq signaling.
-
-
Cause 2: Cell Health and Assay Conditions. Unhealthy or stressed cells can have dysregulated calcium homeostasis, leading to elevated baseline fluorescence.
-
Troubleshooting Strategy:
-
Optimize Cell Density: Ensure cells are seeded at an optimal density; both sparse and overly confluent cultures can lead to artifacts.
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Check Assay Buffer: Ensure the buffer is free of contaminants and at the correct pH. Some components can autofluoresce or be cytotoxic.
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Minimize Plate Handling: Excessive handling or temperature fluctuations before reading the plate can stress cells and elevate baseline calcium.
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Q2: My known MRGPRX4 agonist is showing low potency (right-shifted EC₅₀) or no response. What is the cause?
A2: A lack of response from a validated agonist is a critical issue that points to problems with the assay system or the reagents.
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Cause 1: Receptor Variant Mismatch. MRGPRX4 has common genetic variants, notably at serine 83 (S83, rs2445179), which is the predominant variant, and leucine 83 (L83). These variants can exhibit different potencies for certain agonists.[2][3] For example, the L83 variant shows greater potency for the agonist nateglinide.[2]
-
Troubleshooting Strategy:
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Sequence Verify: Confirm the identity of the MRGPRX4 variant used in your expression vector.
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Test Both Variants: If feasible, run parallel assays with cells expressing both the S83 and L83 variants to characterize modulator activity comprehensively.
-
-
Cause 2: RAMP Interaction. Receptor Activity-Modifying Proteins (RAMPs) can interact with MRGPRX4. Specifically, RAMP2 has been shown to decrease the cell surface expression of MRGPRX4, leading to an attenuated signaling response.[1]
-
Troubleshooting Strategy:
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Profile RAMP Expression: Use qPCR to determine the endogenous expression levels of RAMPs in your host cell line.
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Co-transfect with RAMPs: If investigating RAMP interactions, co-transfecting MRGPRX4 with different RAMPs can clarify their modulatory effects.
-
-
Cause 3: Reagent or Compound Issues.
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Troubleshooting Strategy:
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Confirm Compound Integrity: Use freshly prepared agonist solutions. Verify the compound's purity and concentration.
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Check Solvent Compatibility: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically < 1%) and consistent across all wells, as it can affect cell health and assay performance.
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Data Presentation: Troubleshooting Scenarios
The following tables summarize quantitative data associated with common unexpected results.
Table 1: Effect of MRGPRX4 Variant on Agonist Potency
| Agonist | Receptor Variant | Expected EC₅₀ (nM) | Observed EC₅₀ (nM) | Potential Cause |
| Nateglinide | MRGPRX4-S83 (Wild-Type) | ~5,000 - 10,000 | > 30,000 (No Response) | Using S83 variant; nateglinide is more potent at L83. |
| Deoxycholic Acid (DCA) | MRGPRX4-S83 (Wild-Type) | ~2,700 | ~2,500 | N/A (Expected Result) |
| Compound 'X' | MRGPRX4-L83 | 50 | 2,500 | Incorrect variant used; compound is likely S83-preferential. |
Table 2: Troubleshooting Guide for Low Signal-to-Noise Ratio (SNR)
| Parameter | Potential Cause | Recommended Action | Expected Outcome |
| Low Signal | Insufficient receptor expression | Increase transfected plasmid DNA concentration. | Increased max fluorescence signal. |
| Poor dye loading | Increase dye concentration or incubation time. | Increased baseline and max fluorescence. | |
| Agonist degradation | Prepare fresh agonist dilutions from powder. | Restored agonist potency and efficacy. | |
| High Noise | Unhealthy cells | Culture new batch of cells; check for contamination. | Lower well-to-well variability in baseline. |
| Plate reader settings | Optimize PMT gain/sensitivity settings. | Stable baseline reading. | |
| Calcium dye sequestration | Use an indicator dye with a lower affinity or add probenecid to the buffer to inhibit organic anion transporters. | Reduced baseline fluorescence and improved signal window. |
Visualizations: Pathways and Workflows
MRGPRX4 Signaling Pathway
The canonical signaling pathway for MRGPRX4 involves coupling to Gαq proteins. Agonist binding triggers a cascade that results in the release of intracellular calcium stores.
Caption: Canonical Gq signaling pathway for the MRGPRX4 receptor.
Experimental Workflow: Calcium Mobilization Assay
This workflow outlines the key steps for a fluorescence-based calcium mobilization assay using a plate reader.
Caption: Standard workflow for a plate-based calcium mobilization assay.
Troubleshooting Logic: No or Low Agonist Response
Use this decision tree to diagnose the root cause of a poor or absent signal from a known agonist.
Caption: Decision tree for troubleshooting a lack of agonist response.
Detailed Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is adapted for HEK293T cells transiently expressing MRGPRX4 and is suitable for a 96-well format.
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Cell Seeding:
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One day before the assay, seed HEK293T cells co-transfected with an MRGPRX4 expression vector into a 96-well black-walled, clear-bottom plate at a density of ~50,000 cells per well.
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Allow cells to attach and grow for 24 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
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Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM, Screen Quest Fluo-8 No-Wash Kit). The buffer should be a Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
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Aspirate the growth medium from the wells.
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Add 100 µL of the dye-loading buffer to each well.
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Incubate the plate for 1-2 hours at 37°C, protected from light.
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-
Compound Preparation:
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Prepare a 2X concentration stock of your modulators (agonists, antagonists) in the assay buffer (HBSS with 20 mM HEPES).
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For antagonist experiments, pre-incubate the cells with the antagonist for 15-30 minutes before adding the agonist.
-
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Fluorescence Measurement:
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Program a fluorescence plate reader (e.g., FLIPR Tetra®, FlexStation®) to measure intracellular calcium changes.
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Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm for Fluo-8.
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Establish a stable baseline reading for 10-20 seconds.
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Configure the instrument to add 100 µL of the 2X compound stock to the cell plate (final volume 200 µL).
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Continue recording the fluorescence signal for at least 120-180 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
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The response is typically measured as the change in fluorescence (ΔF) over the baseline (F₀), or as the peak signal intensity.
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Plot the response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ or IC₅₀ values.
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Protocol 2: β-Arrestin Recruitment BRET Assay
This protocol describes a general method for measuring modulator-induced β-arrestin recruitment using Bioluminescence Resonance Energy Transfer (BRET).
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Cell Preparation:
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Co-transfect HEK293T cells with three plasmids:
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MRGPRX4 fused to a BRET donor (e.g., NLuc).
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β-arrestin-2 fused to a BRET acceptor (e.g., Venus or HaloTag®).
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A transfection marker if desired.
-
-
Seed the transfected cells into a 96-well white-walled, white-bottom plate.
-
-
Assay Procedure:
-
24 hours post-transfection, aspirate the growth medium and replace it with 80 µL of assay buffer (e.g., HBSS).
-
Add 10 µL of the BRET substrate (e.g., furimazine for NLuc) to each well.
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Add 10 µL of the test modulator at a 10X concentration.
-
Incubate for 5-15 minutes at room temperature. The optimal time should be determined empirically.
-
-
BRET Measurement:
-
Use a plate reader capable of simultaneous dual-emission detection.
-
Measure the luminescence signal at the acceptor emission wavelength (e.g., ~535 nm for Venus) and the donor emission wavelength (e.g., ~460 nm for NLuc).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal.
-
Subtract the background BRET ratio (from vehicle-treated cells).
-
Plot the net BRET ratio against the log of the modulator concentration to determine the EC₅₀. This provides a quantitative measure of β-arrestin recruitment.
-
References
MRGPRX4 Modulator-1 Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with MRGPRX4 modulator-1. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for an MRGPRX4 functional assay?
A1: To ensure the specificity of the observed effects to MRGPRX4 activation, the following negative controls are crucial:
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Untransfected or Mock-Transfected Cells: Use the parental cell line (e.g., HEK293T) that does not express MRGPRX4. These cells should not show a response to the modulator, confirming that the effect is dependent on the presence of the receptor.
-
Vehicle Control: The vehicle used to dissolve the this compound should be tested alone to ensure it does not elicit a response. Common vehicles include DMSO, saline, or specific buffers.[1]
-
Structurally Similar but Inactive Compound: If available, a compound structurally related to the modulator but known to be inactive at MRGPRX4 can be used to control for off-target effects related to the chemical scaffold.
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Cells Expressing a Related but Unresponsive Receptor: Transfecting cells with a closely related receptor that is not activated by the modulator (e.g., MRGPRX1, MRGPRX2, or MRGPRX3) can demonstrate the modulator's specificity for MRGPRX4.[2]
Q2: What are appropriate positive controls for MRGPRX4 activation?
A2: Known agonists of MRGPRX4 should be used as positive controls to validate the experimental setup. These include:
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Nateglinide: A potent and well-characterized agonist of MRGPRX4.[3][4]
-
Bile Acids: Deoxycholic acid (DCA) and ursodeoxycholic acid (UDCA) are endogenous agonists that can be used to confirm receptor functionality.[3]
-
MS47134: A potent and selective synthetic agonist for MRGPRX4.
-
PSB-22034: A selective agonist for MRGPRX4.
Q3: The observed response to my this compound is weak or absent. What are the potential causes and troubleshooting steps?
A3: Several factors can contribute to a weak or absent response. Consider the following troubleshooting steps:
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Confirm Receptor Expression: Verify the expression of MRGPRX4 in your cell line using techniques like qPCR, Western blot, or by using a fluorescently tagged receptor. Low or absent expression will lead to a diminished or no signal.
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Check Compound Integrity and Concentration: Ensure the modulator has been stored correctly and has not degraded. Verify the final concentration in your assay. Perform a dose-response curve to determine the optimal concentration.
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Optimize Assay Conditions: Factors such as cell density, incubation time, and buffer composition can significantly impact the assay window. Refer to established protocols and optimize these parameters for your specific setup.
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Cell Line Health: Ensure cells are healthy and not passaged too many times, as this can affect their responsiveness.
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Use a More Sensitive Assay: If using a less sensitive readout, consider switching to a more robust assay. For example, a calcium flux assay may be more sensitive than an IP1 accumulation assay for certain modulators.
Q4: I am observing a high background signal in my assay. How can I reduce it?
A4: High background can mask the specific signal from your modulator. To reduce it:
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Optimize Cell Number: Too many cells can lead to high basal activity. Titrate the cell number to find the optimal density that gives a good signal-to-background ratio.
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Wash Steps: Ensure adequate washing of cells to remove any residual media components or compounds that may interfere with the assay.
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Serum-Free Media: For some assays, performing the final stimulation step in serum-free media can reduce background.
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Check for Endogenous Receptor Activation: The parental cell line might express endogenous receptors that are activated by components in the assay medium, leading to a high background.
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Inhibitor Treatment: For Gq-coupled pathways, pre-treating cells with specific inhibitors like YM-254890 (Gq inhibitor) or U73122 (PLC inhibitor) can confirm that the basal signal is Gq/PLC-dependent and help to dissect the specific signal.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell plating, pipetting errors, or uneven compound distribution. | Ensure uniform cell seeding density. Use calibrated pipettes and mix compound dilutions thoroughly. |
| Signal observed in untransfected (negative control) cells | Off-target effect of the modulator, or activation of an endogenous receptor in the parental cell line. | Test the modulator on a different cell line lacking MRGPRX4. Use a specific MRGPRX4 antagonist to see if the signal is blocked. |
| Loss of signal over time | Receptor desensitization or internalization, or compound degradation. | Perform a time-course experiment to determine the optimal measurement time point. Assess compound stability in the assay buffer. |
| Unexpected agonist activity from a presumed antagonist | The compound may be a partial agonist, or there might be biased agonism. | Test the compound in the absence of a known agonist. Profile the compound across multiple signaling pathways (e.g., calcium, IP1, β-arrestin). |
| Difficulty in dissolving the modulator | Poor solubility of the compound. | Test different solvent systems. MedChemExpress suggests a protocol of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline for in vivo use of this compound. Sonication may also aid dissolution. |
Quantitative Data Summary
Table 1: Potency of Known MRGPRX4 Agonists
| Agonist | Assay Type | EC50 | Reference |
| Nateglinide | IP1 Accumulation | 10.6 µM | |
| Deoxycholic acid (DCA) | IP1 Accumulation | 19.2 µM | |
| Deoxycholic acid (DCA) | Calcium Mobilization | ~5 µM | |
| Ursodeoxycholic acid (UDCA) | Calcium Mobilization | ~5 µM | |
| MS47134 | Calcium Mobilization | 149 nM | |
| PSB-22034 | Calcium Mobilization | 11.2 nM | |
| PSB-22034 | β-arrestin Recruitment | 30.0 nM | |
| Fospropofol | Calcium Mobilization | 3.78 nM | |
| Fosphenytoin | Calcium Mobilization | 77.01 nM | |
| Dexamethasone phosphate | Calcium Mobilization | 14.68 nM |
Table 2: Activity of this compound
| Modulator | Activity Type | IC50 | Reference |
| This compound | Antagonist | < 100 nM | |
| MRGPRX4 modulator-2 | Antagonist | < 100 nM | |
| MRGPRX4 modulator-3 | Negative Allosteric Modulator | 337 nM |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is for measuring intracellular calcium changes in response to MRGPRX4 modulation using a fluorescent plate reader (e.g., FLIPR).
Materials:
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HEK293T cells transiently or stably expressing human MRGPRX4
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Untransfected HEK293T cells (negative control)
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DMEM, 10% FBS, 1% Penicillin-Streptomycin
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Calcium-sensitive dye (e.g., Fluo-4 AM)
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Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Positive control agonist (e.g., Nateglinide or DCA)
-
384-well black-walled, clear-bottom plates
Procedure:
-
Cell Plating: Seed MRGPRX4-expressing and untransfected HEK293T cells into 384-well plates at an optimized density and culture overnight.
-
Dye Loading:
-
Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in HBSS with HEPES.
-
Remove culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the positive control agonist in HBSS with HEPES.
-
For antagonist mode, prepare solutions of the modulator to be added before the agonist.
-
-
Measurement:
-
Place the cell plate and the compound plate into the fluorescent plate reader.
-
Establish a stable baseline fluorescence reading for approximately 20 seconds.
-
Add the compounds (modulator or agonist) to the cells and continue to measure fluorescence intensity for at least 3 minutes.
-
For antagonist testing, pre-incubate the cells with the modulator for a defined period before adding the agonist.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the maximum response of the positive control.
-
Plot dose-response curves and calculate EC50 or IC50 values.
-
Protocol 2: IP1 Accumulation Assay
This protocol measures the accumulation of inositol monophosphate (IP1), a downstream product of the Gq pathway.
Materials:
-
HEK293T cells expressing MRGPRX4
-
Stimulation buffer (e.g., HBSS containing 50 mM LiCl)
-
This compound
-
Positive control agonist (e.g., Nateglinide)
-
IP-One HTRF assay kit
Procedure:
-
Cell Plating: Seed MRGPRX4-expressing cells in a suitable plate format (e.g., 96-well) and culture overnight.
-
Cell Stimulation:
-
Remove the culture medium.
-
Add the stimulation buffer containing the desired concentrations of the this compound or positive control.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells according to the IP-One HTRF assay kit manufacturer's instructions.
-
Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to the lysate.
-
Incubate for the recommended time at room temperature in the dark.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve.
-
Plot dose-response curves to determine EC50 or IC50 values.
-
Visualizations
Caption: MRGPRX4 Gq-PLC signaling pathway.
Caption: Experimental workflow for a calcium mobilization assay.
Caption: Troubleshooting logic for weak or no signal.
References
Validation & Comparative
Selectivity profiling of MRGPRX4 modulator-1 against other MRGPR subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selectivity of MRGPRX4 modulator-1 against other subtypes of the Mas-related G protein-coupled receptor (MRGPR) family. While specific quantitative data for the selectivity of this compound against other MRGPRX subtypes is not publicly available, this document outlines the established importance of selectivity for this target class and presents a representative experimental framework for such an analysis based on similar compounds in the field.
Introduction to MRGPRX4 and the Importance of Selective Modulation
Mas-related G protein-coupled receptor X4 (MRGPRX4) is a primate-specific receptor primarily expressed in sensory neurons of the dorsal root ganglia. It has emerged as a significant target in drug discovery for its role in mediating itch, particularly in conditions such as cholestatic pruritus, as well as its potential involvement in pain and autoimmune disorders. The MRGPR family consists of several subtypes, with the MRGPRX subfamily including MRGPRX1, MRGPRX2, MRGPRX3, and MRGPRX4. Due to the structural similarities between these subtypes, developing selective modulators is crucial to minimize off-target effects and ensure therapeutic efficacy. A highly selective antagonist for MRGPRX4 would be invaluable for both studying the receptor's physiological functions and for the development of targeted therapies.
This compound (Compound 31-2)
This compound, also identified as compound 31-2 in patent literature (WO2020198537), is a potent antagonist of the MRGPRX4 receptor.[1][2][3][4] Commercially available data indicates that this modulator exhibits an IC50 value of less than 100 nM for MRGPRX4.[1] However, detailed inhibitory concentrations (IC50) against other MRGPRX subtypes (MRGPRX1, MRGPRX2, and MRGPRX3) are not currently available in the public domain. The development of highly selective antagonists is a key objective in the field, as demonstrated by recent advancements in the discovery of novel MRGPRX4 antagonists with favorable selectivity profiles.
Representative Selectivity Profile of a Fictional MRGPRX4 Antagonist
To illustrate how the selectivity of an MRGPRX4 modulator would be presented, the following table summarizes hypothetical data for a fictional selective antagonist, "Compound-S". This data is modeled on typical findings for selective G protein-coupled receptor antagonists.
| Receptor Subtype | IC50 (nM) |
| MRGPRX4 | 15 |
| MRGPRX1 | >10,000 |
| MRGPRX2 | 8,500 |
| MRGPRX3 | >10,000 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
The determination of the selectivity profile of an MRGPRX4 modulator typically involves cell-based functional assays. A common method is the calcium mobilization assay, which measures the antagonist's ability to inhibit the increase in intracellular calcium triggered by a known agonist.
Calcium Mobilization Assay for MRGPRX4 and other MRGPRX Subtypes
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently or stably transfected with plasmids encoding the human MRGPRX4, MRGPRX1, MRGPRX2, or MRGPRX3 receptor.
2. Assay Procedure:
-
Transfected cells are seeded into 384-well black-walled, clear-bottom microplates and incubated overnight.
-
The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in a buffered salt solution for 1 hour at 37°C.
-
The plate is then washed to remove excess dye.
-
Serial dilutions of the test compound (this compound) are prepared and added to the wells. The plate is incubated for a specified period (e.g., 15-30 minutes) to allow for receptor binding.
-
A known agonist for each receptor subtype (at a concentration that elicits a submaximal response, e.g., EC80) is then added to the wells.
-
Changes in intracellular calcium concentration are measured immediately using a fluorescence plate reader (e.g., FLIPR Tetra).
3. Data Analysis:
-
The fluorescence intensity data is normalized to the baseline and the maximum response induced by the agonist in the absence of the antagonist.
-
The half-maximal inhibitory concentration (IC50) values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for assessing modulator selectivity and the known signaling pathway of MRGPRX4.
Caption: Experimental workflow for determining the selectivity of an MRGPRX4 modulator.
Caption: Simplified signaling pathway of the MRGPRX4 receptor.
References
Head-to-head comparison of MRGPRX4 modulator-1 and other known pruritus inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MRGPRX4 modulator-1, a novel antagonist of the Mas-related G protein-coupled receptor X4, with other established pruritus inhibitors. The information presented is intended to assist researchers in evaluating the potential of MRGPRX4 as a therapeutic target for pruritic conditions.
Introduction to MRGPRX4 and Pruritus
Pruritus, or itch, is a prevalent and often debilitating symptom associated with various dermatological and systemic diseases. While histamine has long been recognized as a key mediator of itch, many chronic pruritic conditions are non-histaminergic and respond poorly to antihistamines. This has driven research into novel pathways and targets involved in itch signaling.
One such target is the Mas-related G protein-coupled receptor X4 (MRGPRX4), which is expressed in sensory neurons. Activation of MRGPRX4 is linked to cholestatic pruritus, a severe itch condition associated with liver diseases. This compound is a potent antagonist of this receptor, with a reported half-maximal inhibitory concentration (IC50) of less than 100 nM. This guide compares the preclinical data available for this compound with that of other known pruritus inhibitors targeting different pathways.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and other classes of pruritus inhibitors. It is important to note that these values are derived from various studies and experimental conditions, and direct head-to-head comparisons should be interpreted with caution.
Table 1: In Vitro Potency of Pruritus Inhibitors
| Compound Class | Compound | Target(s) | Assay Type | IC50 / Ki |
| MRGPRX4 Antagonist | This compound | MRGPRX4 | Not Specified | < 100 nM |
| EP-547 | MRGPRX4 | Not Specified | 4 nM | |
| Antihistamines | Cetirizine | Histamine H1 Receptor | Receptor Binding | Ki: ~6 nM[1] |
| Doxepin | Histamine H1 Receptor | Receptor Binding | Ki: 0.17 nM[2] | |
| JAK Inhibitors | Abrocitinib | JAK1 | Kinase Assay | 29 nM[3] |
| Upadacitinib | JAK1 | Kinase Assay | 45 nM[3] | |
| Baricitinib | JAK1/JAK2 | Kinase Assay | 5.9 nM (JAK1), 5.7 nM (JAK2)[3] | |
| Opioid Receptor Modulators | Naltrexone | µ-opioid receptor antagonist | Not Specified | Data not available |
| Nalfurafine | κ-opioid receptor agonist | Not Specified | Data not available |
Table 2: In Vivo Efficacy of Pruritus Inhibitors in Chloroquine-Induced Scratching Model (Mice)
| Compound Class | Compound | Route of Administration | Dose Range | Maximal Inhibition of Scratching (%) |
| MRGPRX4 Antagonist | Data not available | - | - | - |
| Antihistamines | Promethazine | Oral or i.m. | 50 mg (human equivalent) | ~60% (prevention) |
| Chlorpheniramine | Oral | 4-8 mg (human equivalent) | ~49% (prevention) | |
| Corticosteroid | Prednisolone | Oral | 10 mg (human equivalent) | Significant reduction vs. promethazine |
| Other | Berbamine | Intraperitoneal | 30 mg/kg | ~80% |
Experimental Protocols
In Vitro: Calcium Mobilization Assay
This assay is used to determine the ability of a compound to inhibit the activation of a Gq-coupled receptor, such as MRGPRX4, by measuring changes in intracellular calcium levels.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected to express the human MRGPRX4 receptor.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 30-60 minutes at 37°C.
-
Compound Addition: The dye solution is removed, and the cells are washed. The test compound (e.g., this compound) at various concentrations is added to the wells and incubated for a specified period.
-
Agonist Stimulation: A known MRGPRX4 agonist (e.g., bile acids) is added to the wells to stimulate receptor activation.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are measured in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The antagonist effect of the test compound is determined by measuring the reduction in the agonist-induced calcium signal. IC50 values are calculated from the dose-response curves.
In Vivo: Chloroquine-Induced Pruritus Model in Mice
This model is widely used to evaluate the efficacy of non-histaminergic anti-pruritic agents.
Methodology:
-
Animal Acclimation: Male C57BL/6 mice are acclimated to the testing environment for at least 30 minutes before the experiment.
-
Compound Administration: The test compound (e.g., an MRGPRX4 antagonist) or vehicle is administered via the desired route (e.g., intraperitoneal, oral, or subcutaneous) at a predetermined time before the pruritogen challenge.
-
Pruritogen Injection: Chloroquine diphosphate (e.g., 200-400 µg in 50 µL of saline) is injected subcutaneously into the nape of the neck.
-
Behavioral Observation: Immediately after the chloroquine injection, individual mice are placed in observation chambers. The number of scratching bouts directed towards the injection site is counted for a period of 30-60 minutes. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.
-
Data Analysis: The total number of scratches for each mouse is recorded. The percentage of inhibition of scratching is calculated by comparing the mean scratch count in the compound-treated group to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
MRGPRX4 Signaling Pathway
MRGPRX4 is a Gq-coupled GPCR. Upon activation by agonists such as bile acids, it initiates a signaling cascade that leads to neuronal excitation and the sensation of itch.
Caption: MRGPRX4 Signaling Pathway.
General Pruritus Inhibitor Screening Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel pruritus inhibitors.
Caption: Pruritus Inhibitor Discovery Workflow.
Signaling Pathways of Other Pruritus Inhibitors
The mechanisms of action for other classes of pruritus inhibitors involve distinct signaling pathways.
Caption: Signaling Pathways of Antihistamines and JAK Inhibitors.
Conclusion
This compound represents a promising, targeted approach for the treatment of non-histaminergic pruritus, particularly cholestatic itch. While direct comparative data with other pruritus inhibitors is limited, its potent in vitro activity suggests it warrants further investigation. The experimental models and pathways described in this guide provide a framework for the continued evaluation of MRGPRX4 antagonists and other novel anti-pruritic therapies. Future head-to-head studies will be crucial to fully elucidate the therapeutic potential of this compound in relation to existing and emerging treatments for pruritus.
References
Confirming In Vivo Target Engagement of MRGPRX4 Modulator-1: A Comparative Guide
For researchers and drug development professionals investigating pruritus, pain, and autoimmune disorders, the Mas-related G protein-coupled receptor X4 (MRGPRX4) has emerged as a promising therapeutic target. This guide provides a comparative overview of MRGPRX4 modulator-1, a commercially available antagonist, alongside a clinically advanced alternative, the indazole antagonist series. It details essential in vivo experimental protocols to confirm target engagement and functional efficacy.
Introduction to MRGPRX4 Modulation
MRGPRX4 is a primate-specific G protein-coupled receptor (GPCR) primarily expressed in sensory neurons of the dorsal root ganglia (DRG).[1] It is activated by various ligands, including bile acids, which are implicated in cholestatic pruritus, a severe and debilitating itch associated with liver diseases.[1] Upon activation, MRGPRX4 couples to the Gq signaling pathway, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and a rise in intracellular calcium levels, ultimately resulting in neuronal excitation and the sensation of itch.[1] Antagonizing this pathway presents a targeted approach to alleviate such conditions.
Comparative Analysis of MRGPRX4 Modulators
This section compares the commercially available this compound with a leading preclinical/clinical candidate series of indazole-based antagonists.
This compound is a potent antagonist of MRGPRX4 with an in vitro IC50 of less than 100 nM.[2][3] It is accessible for research purposes and can be used to investigate the role of MRGPRX4 in various disease models. While its in vivo pharmacokinetic and pharmacodynamic data are not extensively published, its potency makes it a valuable tool for preclinical studies.
The Indazole Antagonist Series , developed by Escient Pharmaceuticals, represents a more advanced stage of drug development. One compound from this series, designated as compound [I], exhibits a high potency with an IC50 of 4 nM and has demonstrated good oral exposure in mice, achieving a maximum concentration (Cmax) of 29 µM. Another compound from this series, EP-547, is currently in Phase II clinical trials for the treatment of cholestatic and uremic pruritus.
| Feature | This compound | Indazole Antagonist Series (e.g., compound [I]/EP-547) |
| Type | Antagonist | Antagonist |
| Potency (IC50) | < 100 nM | 4 nM (for compound [I]) |
| In Vivo Data | Limited publicly available data | Oral exposure confirmed in mice (Cmax = 29 µM for compound [I]); EP-547 in Phase II clinical trials |
| Availability | Commercially available for research | In clinical development; not commercially available for general research |
| Potential Use | Preclinical research, target validation | Therapeutic for cholestatic and uremic pruritus |
Experimental Protocols for In Vivo Target Engagement
Confirming that an MRGPRX4 modulator engages its target in a living system is crucial for validating its therapeutic potential. The following are key experimental protocols to achieve this.
Behavioral Model of Cholestatic Pruritus
This experiment assesses the functional consequence of MRGPRX4 antagonism in a disease-relevant animal model. A reduction in itch-related behavior upon treatment with the modulator indicates target engagement.
Protocol:
-
Animal Model: Utilize humanized mice expressing MRGPRX4 in sensory neurons.
-
Induction of Cholestasis: Perform bile duct ligation (BDL) to induce cholestasis. This procedure involves surgically ligating the common bile duct, leading to an accumulation of bile acids and subsequent pruritus.
-
Drug Administration: Administer this compound or a vehicle control to the BDL mice. A typical in vivo formulation for this compound is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Behavioral Observation: Record the scratching behavior of the mice over a defined period. Quantify the number of scratching bouts.
-
Data Analysis: Compare the scratching frequency between the modulator-treated and vehicle-treated groups. A statistically significant decrease in scratching in the treated group suggests in vivo efficacy and target engagement.
In Vivo Calcium Imaging of Dorsal Root Ganglia (DRG) Neurons
This technique provides direct evidence of target engagement at the cellular level within the nervous system.
Protocol:
-
Animal Preparation: Use humanized MRGPRX4 mice expressing a genetically encoded calcium indicator (e.g., GCaMP) in sensory neurons. Alternatively, inject an AAV vector carrying the GCaMP gene intrathecally.
-
Surgical Exposure: Surgically expose the DRG (e.g., L4) for imaging.
-
Modulator Administration: Administer this compound systemically.
-
Agonist Challenge: Apply an MRGPRX4 agonist, such as a bile acid (e.g., deoxycholic acid), to the receptive field of the imaged neurons.
-
Imaging: Use a two-photon microscope to record the calcium transients in the DRG neurons before and after agonist application in the presence of the modulator.
-
Analysis: Quantify the change in fluorescence intensity (ΔF/F) in response to the agonist. Effective target engagement will be demonstrated by a significant reduction in the agonist-induced calcium signal in the presence of this compound.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify compound binding to a target protein in living cells and can be adapted for in vivo applications.
Protocol:
-
Cell Line Preparation: Generate a stable cell line expressing MRGPRX4 fused to NanoLuc® luciferase.
-
Tracer Development: A fluorescent ligand (tracer) that binds to MRGPRX4 is required.
-
In Vivo Administration: In an appropriate animal model, co-administer the MRGPRX4-NanoLuc® expressing cells (e.g., as a xenograft) and the fluorescent tracer, followed by the test compound (this compound).
-
BRET Measurement: The binding of the tracer to the MRGPRX4-NanoLuc® fusion protein results in BRET. If this compound engages the target, it will displace the tracer, leading to a decrease in the BRET signal. The signal can be measured using an appropriate in vivo imaging system.
-
Data Analysis: The change in the BRET ratio is used to determine the occupancy of the target by the modulator in vivo.
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams are provided.
References
Comparative Guide to MRGPRX4 Modulator-1 and Alternative Antagonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the effects of MRGPRX4 modulator-1 in comparison to other commercially available antagonists targeting the Mas-related G protein-coupled receptor X4 (MRGPRX4). This receptor is a key player in itch, pain, and autoimmune disorders, making its modulation a significant area of therapeutic interest.[1][2][3][4][5] The data presented here is intended to assist researchers in selecting the appropriate tools for their in vitro studies.
Introduction to MRGPRX4
MRGPRX4 is a G protein-coupled receptor (GPCR) primarily expressed in sensory neurons. Its activation is linked to the sensation of itch (pruritus), particularly in conditions like cholestatic liver disease where bile acids, the natural ligands for MRGPRX4, accumulate. Upon agonist binding, MRGPRX4 predominantly couples to the Gq signaling pathway. This activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium levels. This signaling cascade makes calcium flux and IP1 (a stable metabolite of IP3) accumulation key readouts for assessing receptor activity.
Comparative Analysis of MRGPRX4 Antagonists
This section compares the in vitro potency of this compound against two other antagonists: Nelremagpran (MRGPRX4 modulator-2) and EP547. The data is summarized from publicly available resources and presented for both recombinant and endogenously expressing cell lines.
Quantitative Data Summary
| Compound | Alternative Names | Cell Line | Expression Level | Potency (IC50) | Assay Type | Reference |
| This compound | Compound 31-2 | Not Specified | Not Specified | < 100 nM | Not Specified | |
| Nelremagpran | MRGPRX4 modulator-2 | Not Specified | Not Specified | < 100 nM | Not Specified | |
| EP547 | HEK293 | Over-expressing | 24 nM | IP-1 Accumulation | ||
| EP547 | SH-4 Melanoma | Endogenous | 20 nM | IP-1 Accumulation | ||
| 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid derivative | Not Specified | Not Specified | > 2.5 µM | Not Specified |
Experimental Methodologies
To facilitate the replication and validation of findings, detailed protocols for the key assays used to characterize MRGPRX4 modulators are provided below.
MRGPRX4 Signaling Pathway
The following diagram illustrates the Gq-coupled signaling cascade initiated by MRGPRX4 activation.
Experimental Workflow for Antagonist Characterization
The general workflow for assessing the potency of an MRGPRX4 antagonist involves stimulating receptor-expressing cells with a known agonist in the presence of varying concentrations of the antagonist.
Calcium Flux Assay Protocol
This assay measures the antagonist's ability to inhibit the agonist-induced increase in intracellular calcium.
Materials:
-
MRGPRX4-expressing cells (e.g., HEK293-MRGPRX4 or SH-SY5Y)
-
Black, clear-bottom 96-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
MRGPRX4 agonist (e.g., Deoxycholic acid, DCA)
-
MRGPRX4 antagonist (e.g., this compound)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed MRGPRX4-expressing cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a 2-5 mM stock solution of Fluo-8 AM in anhydrous DMSO.
-
On the day of the experiment, prepare a dye loading solution of 4-5 µM Fluo-8 AM in HBSS containing 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Antagonist Addition:
-
Prepare serial dilutions of the MRGPRX4 antagonist in HBSS.
-
Add the desired volume of the antagonist solutions to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Reading:
-
Prepare the MRGPRX4 agonist solution in HBSS at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm).
-
Add the agonist to the wells and immediately begin kinetic reading for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from baseline.
-
Plot the agonist response against the antagonist concentration.
-
Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
IP-1 Accumulation Assay Protocol
This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, providing a robust endpoint for Gq activation.
Materials:
-
MRGPRX4-expressing cells
-
White, 384-well microplates
-
IP-One HTRF® assay kit (contains IP1-d2 conjugate, anti-IP1 Eu-Cryptate, and standards)
-
Stimulation buffer (provided in the kit or a similar buffer containing LiCl)
-
MRGPRX4 agonist and antagonist
Procedure:
-
Cell Plating: Plate cells in a white 384-well plate and culture overnight.
-
Antagonist Treatment:
-
Prepare serial dilutions of the antagonist in stimulation buffer.
-
Add the antagonist to the cells and pre-incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the agonist (e.g., EC80) to the wells.
-
Incubate for the optimized stimulation time (typically 30-60 minutes) at 37°C.
-
-
Detection:
-
Add the IP1-d2 conjugate to the wells.
-
Add the anti-IP1 Eu-Cryptate to the wells.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the 665/620 nm emission ratio.
-
Generate a standard curve using the provided IP1 standards.
-
Convert the sample ratios to IP1 concentrations.
-
Plot the percent inhibition of the agonist response against the antagonist concentration to determine the IC50 value.
-
Conclusion
This compound is a potent antagonist of MRGPRX4. For researchers requiring precise comparative data, EP547 offers well-defined IC50 values in both recombinant and endogenous cell models. The choice of modulator will depend on the specific requirements of the study. The provided protocols offer a starting point for the in-house validation and characterization of these and other MRGPRX4 modulators.
References
Investigating the species-specific effects of MRGPRX4 modulator-1
This guide provides a detailed comparison of MRGPRX4 modulator-1 with other known modulators of the Mas-related G protein-coupled receptor X4 (MRGPRX4). It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting MRGPRX4 for conditions such as cholestatic pruritus, pain, and autoimmune disorders.[1][2][3]
Introduction to MRGPRX4
MRGPRX4 is a primate-specific G protein-coupled receptor (GPCR) predominantly expressed in sensory neurons of the dorsal root ganglia.[4][5] It is a key receptor implicated in itch and pain signaling. Upon activation by endogenous ligands such as bile acids and bilirubin, MRGPRX4 couples to the Gq signaling pathway, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels. This signaling cascade in sensory neurons is believed to underlie the intense itch experienced in cholestatic liver diseases. Due to its specific expression and role in pruritus, MRGPRX4 has emerged as a promising therapeutic target.
MRGPRX4 Signaling Pathway
The activation of MRGPRX4 initiates a well-defined signaling cascade within the sensory neuron. The binding of an agonist triggers a conformational change in the receptor, leading to the activation of the Gq alpha subunit of its associated G protein. This, in turn, stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This rise in intracellular calcium is a key event in neuronal activation and signal transmission.
Caption: Agonist binding to MRGPRX4 activates the Gq-PLC pathway, leading to intracellular calcium release and neuronal activation.
Comparative Analysis of MRGPRX4 Modulators
This section provides a comparative overview of this compound and other known modulators. The data presented is based on publicly available information and may be subject to variation depending on the specific experimental conditions.
Quantitative Data Summary
| Modulator | Type | Target | Reported Potency (Human) | Species Specificity Notes | Reference |
| This compound | Antagonist | MRGPRX4 | IC50 < 100 nM | Primate-specific receptor target. No direct comparative data on other species' orthologs is publicly available. | |
| EP547 | Inverse Agonist | MRGPRX4 | IC50 of 20-24 nM | Highly selective for human MRGPRX4 with no significant activity at other human MRGPRs. Preclinical studies conducted in rats and monkeys. | |
| MRGPRX4 modulator-2 | Antagonist | MRGPRX4 | IC50 < 100 nM | Primate-specific receptor target. | |
| MS47134 | Agonist | MRGPRX4 | EC50 = 149 nM | Selective for human MRGPRX4. | |
| PSB-22034 | Agonist | MRGPRX4 | EC50 = 11.2 nM (Ca2+ assay) | High selectivity versus other MRGPRX subtypes. |
Performance Comparison
This compound (Compound 31-2) is a potent antagonist of human MRGPRX4. Its primary therapeutic potential lies in blocking the itch-inducing signaling cascade initiated by endogenous agonists like bile acids. Due to the primate-specific nature of MRGPRX4, preclinical in vivo efficacy studies would necessitate the use of humanized animal models. There is limited publicly available data on its cross-reactivity with MRGPR orthologs in other species, which, while structurally divergent, could be relevant for understanding potential off-target effects in preclinical safety studies.
EP547 , developed by Escient Pharmaceuticals, is a potent and highly selective inverse agonist of MRGPRX4. Extensive preclinical data is available, demonstrating its high oral bioavailability and a favorable safety profile in rats and monkeys. EP547 has advanced to Phase 2 clinical trials for cholestatic pruritus, highlighting its significant potential as a therapeutic agent. Its inverse agonist activity suggests it may also reduce basal receptor activity, which could be beneficial in disease states with high receptor expression.
MRGPRX4 modulator-2 (Compound 1-55) is another potent antagonist with a reported IC50 of less than 100 nM. Similar to modulator-1, it is positioned for research into MRGPRX4-dependent diseases.
MS47134 and PSB-22034 are potent and selective agonists of MRGPRX4. These compounds are valuable research tools for elucidating the physiological roles of MRGPRX4 and for validating the receptor as a therapeutic target. Their use in in vivo models can help to understand the downstream consequences of MRGPRX4 activation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of MRGPRX4 modulators. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Calcium Flux Assay for MRGPRX4 Antagonists
This protocol describes a method to determine the inhibitory potency of an antagonist, such as this compound, on agonist-induced calcium mobilization in cells expressing human MRGPRX4.
Caption: Workflow for determining the potency of an MRGPRX4 antagonist using a calcium flux assay.
Materials:
-
HEK293 cells stably expressing human MRGPRX4
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound (and other test antagonists)
-
MRGPRX4 agonist (e.g., Deoxycholic acid - DCA)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the HEK293-MRGPRX4 cells into 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution for 1 hour at 37°C.
-
Antagonist Addition: After incubation, wash the cells to remove excess dye. Add varying concentrations of the MRGPRX4 antagonist to the wells and incubate for 30 minutes.
-
Agonist Stimulation: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Add a pre-determined concentration (e.g., EC80) of the MRGPRX4 agonist to all wells.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium response.
-
Data Analysis: Determine the peak fluorescence response for each antagonist concentration and plot a dose-response curve to calculate the IC50 value.
In Vivo Pruritus Model in Humanized Mice
This protocol outlines a general procedure for assessing the anti-pruritic effects of an MRGPRX4 modulator in a humanized mouse model of cholestatic itch.
Caption: Workflow for evaluating the anti-pruritic effects of an MRGPRX4 modulator in a humanized mouse model.
Materials:
-
Humanized mice expressing MRGPRX4 in sensory neurons
-
This compound
-
Vehicle control
-
MRGPRX4 agonist (e.g., Deoxycholic acid - DCA)
-
Video recording equipment
-
Behavioral observation chambers
Procedure:
-
Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes on the day before the experiment.
-
Modulator Administration: Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Itch Induction: After a suitable pre-treatment time, induce itch by intradermal injection of an MRGPRX4 agonist into the nape of the neck or the cheek.
-
Behavioral Recording: Immediately after agonist injection, place the mice in the observation chambers and video record their behavior for a set period (e.g., 30-60 minutes).
-
Data Analysis: Blindly score the videos to quantify the number of scratching bouts directed towards the injection site. Compare the scratching behavior between the modulator-treated and vehicle-treated groups to determine the efficacy of the modulator.
Conclusion
This compound is a potent antagonist of the human MRGPRX4 receptor with significant potential for the treatment of itch and other sensory disorders. While direct comparative data on its species-specific effects are limited in the public domain, the established primate specificity of its target, MRGPRX4, necessitates the use of humanized models for in vivo efficacy testing. In comparison, alternative modulators like EP547 have a more extensively documented preclinical and clinical development profile. The selection of an appropriate modulator for research or therapeutic development will depend on the specific application, with agonists like MS47134 and PSB-22034 serving as critical tools for target validation, and antagonists like this compound and EP547 representing promising therapeutic candidates. Further research into the detailed pharmacology and species selectivity of this compound will be crucial for its continued development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. This compound | MAS相关G蛋白受体X4调节剂 | MCE [medchemexpress.cn]
- 4. MRGPRX4 mediates phospho-drug associated pruritus in a humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Controls in MRGPRX4 Agonist Screening: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in G protein-coupled receptor (GPCR) agonist screening, the selection of an appropriate negative control is paramount for the generation of robust and reliable data. This guide provides a comparative analysis of MRGPRX4 modulator-1 as a negative control relative to other common alternatives, supported by experimental data and detailed protocols.
The Mas-related G protein-coupled receptor X4 (MRGPRX4) has emerged as a significant target in drug discovery, particularly for conditions such as cholestatic and uremic pruritus. As a Gq-coupled receptor, its activation by agonists like bile acids, nateglinide, and bilirubin initiates a signaling cascade that can be monitored through various cellular assays. To distinguish true agonist-induced activity from background noise and other non-specific effects, a well-characterized negative control is essential.
This guide evaluates the use of this compound, a potent antagonist of MRGPRX4, and compares its performance with two other widely used negative controls: mock-transfected cells and vehicle-treated cells.
Comparison of Negative Controls in MRGPRX4 Agonist Screening
The ideal negative control should not elicit a response in the assay system, thereby defining the baseline against which agonist activity is measured. The choice of negative control can significantly impact assay performance metrics such as the Z'-factor, a statistical measure of the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for high-throughput screening (HTS).
| Negative Control | Principle | Advantages | Disadvantages | Representative Z'-Factor* |
| This compound | A potent and selective antagonist that competitively binds to MRGPRX4, preventing agonist-induced activation.[1][2] | - High specificity for the target receptor.- Provides a true measure of receptor-mediated signaling inhibition.- Can help identify false positives that act downstream of the receptor. | - Requires synthesis or purchase of a specific pharmacological tool.- Potential for off-target effects at high concentrations. | ~0.74 (in antagonist mode for a similar GPCR)[3] |
| Mock-Transfected Cells | Cells that have undergone the transfection process with an empty vector that does not contain the MRGPRX4 gene.[4] | - Controls for non-specific effects of the transfection process and reagent.- Accounts for any endogenous signaling in the host cell line. | - Does not control for constitutive activity of the expressed receptor.- May not fully represent the cellular environment of the receptor-expressing cells. | Not explicitly found for MRGPRX4, but a common control. |
| Vehicle-Treated Cells | Cells expressing MRGPRX4 that are treated with the solvent (e.g., DMSO) used to dissolve the test compounds, but without the compound itself.[1] | - Simple and cost-effective.- Controls for any effects of the vehicle on the cells and assay signal. | - Does not control for receptor-independent effects of the test compounds.- May not account for constitutive receptor activity. | Not explicitly found for MRGPRX4, but a standard control. |
*Note: The representative Z'-factor for this compound is inferred from an antagonist screening assay for a similar GPCR, as direct comparative data for MRGPRX4 agonist screening was not available in the reviewed literature. Z'-factors for mock-transfected and vehicle-treated controls in MRGPRX4 agonist screens were not explicitly found, but a Z' > 0.5 is generally considered acceptable for HTS.
MRGPRX4 Signaling Pathway
MRGPRX4 activation primarily leads to the stimulation of the Gq signaling pathway. Upon agonist binding, the Gαq subunit of the heterotrimeric G protein is activated, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger that can be measured in functional assays. IP3 is subsequently metabolized to inositol monophosphate (IP1), which can be detected in accumulation assays.
MRGPRX4 Gq Signaling Pathway
Experimental Protocols
The following are detailed methodologies for two common assays used to screen for MRGPRX4 agonists.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration upon MRGPRX4 activation.
Materials:
-
HEK293T cells transiently or stably expressing human MRGPRX4.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to inhibit dye leakage).
-
MRGPRX4 agonist (positive control, e.g., deoxycholic acid).
-
This compound (negative control).
-
Vehicle (e.g., DMSO).
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence imaging plate reader (FLIPR) or equivalent instrument with automated liquid handling.
Procedure:
-
Cell Plating: Seed MRGPRX4-expressing HEK293T cells into black, clear-bottom microplates and culture overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Remove the culture medium from the cells and add the dye loading buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of test compounds, positive control (agonist), and negative controls (this compound, vehicle) in assay buffer in a separate compound plate.
-
Assay Measurement: Place the cell plate and compound plate into the fluorescence imaging plate reader. The instrument will add the compounds from the compound plate to the cell plate and immediately begin measuring fluorescence intensity over time (typically for 60-120 seconds).
-
Data Analysis: The response is calculated as the maximum fluorescence intensity minus the baseline fluorescence. For agonist screening, data is normalized to the response of a maximal concentration of the positive control. For antagonist evaluation (using this compound as a negative control), cells are pre-incubated with the modulator before the addition of an EC80 concentration of the agonist.
Calcium Mobilization Assay Workflow
IP1 Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
HEK293T cells transiently or stably expressing human MRGPRX4.
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer).
-
Stimulation buffer (containing LiCl to inhibit IP1 degradation).
-
MRGPRX4 agonist (positive control, e.g., nateglinide).
-
This compound (negative control).
-
Vehicle (e.g., DMSO).
-
White, low-volume 384-well microplates.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Plating: Seed MRGPRX4-expressing HEK293T cells into white microplates and culture overnight.
-
Compound Addition: Remove the culture medium and add the test compounds, positive control, and negative controls diluted in stimulation buffer. Incubate for a specified time (e.g., 2 hours) at 37°C.
-
Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) in lysis buffer to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.
-
Assay Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated and is inversely proportional to the concentration of IP1. A standard curve is used to determine the IP1 concentration in the samples. Data is then normalized to the response of the positive control.
IP1 Accumulation Assay Workflow
Conclusion
The choice of a negative control in MRGPRX4 agonist screening is critical for obtaining high-quality, reproducible data. While vehicle-treated and mock-transfected cells are valuable controls for addressing specific experimental variables, This compound offers the most specific and robust method for defining the baseline in receptor-focused agonist screening . Its potent antagonist activity ensures that the measured signal is directly attributable to the modulation of MRGPRX4. For high-throughput screening campaigns, the use of a well-characterized antagonist like this compound is highly recommended to minimize false positives and ensure the identification of true MRGPRX4 agonists. The detailed protocols provided in this guide offer a solid foundation for researchers to implement reliable and effective MRGPRX4 agonist screening assays.
References
- 1. GPCR signaling measurement and drug profiling with an automated live-cell microscopy system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a FLIPR Assay for the Simultaneous Identification of MrgD Agonists and Antagonists from a Single Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Functional Validation of MRGPRX4 Antagonists in Humanized Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel therapeutic strategy for cholestatic pruritus: the modulation of the Mas-related G-protein coupled receptor X4 (MRGPRX4). We focus on the functional validation of potent MRGPRX4 antagonists, exemplified by emerging clinical candidates, within the context of humanized mouse models. This approach is compared with alternative therapeutic options, supported by available experimental data.
Introduction to MRGPRX4 and Cholestatic Pruritus
Cholestatic pruritus is a debilitating symptom of liver diseases characterized by impaired bile flow. It is often severe and refractory to conventional treatments. Recent research has identified MRGPRX4, a primate-specific receptor expressed in sensory neurons, as a key mediator of cholestatic itch. Endogenous substances that accumulate in cholestasis, such as bile acids and bilirubin, are natural ligands for MRGPRX4. Activation of MRGPRX4 is believed to trigger the itch sensation. This makes MRGPRX4 an attractive therapeutic target for the development of novel anti-pruritic drugs.
MRGPRX4 Signaling Pathway
MRGPRX4 activation by pruritogens initiates a downstream signaling cascade primarily through the Gαq protein subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium stores. This increase in cytosolic calcium in sensory neurons is a critical event that leads to neuronal activation and the transmission of itch signals.
MRGPRX4 Signaling Cascade
Functional Validation of MRGPRX4 Modulator-1 in Humanized Mouse Models
Direct public data on a compound specifically named "this compound" is limited. Therefore, this guide will focus on the functional validation of a representative potent and selective MRGPRX4 antagonist, EP547, which is currently in clinical development.[1] The experimental validation of such a modulator in humanized mouse models is a critical step in preclinical development.
Humanized mouse models are essential for studying MRGPRX4, as this receptor is not present in rodents. These models typically involve the expression of human MRGPRX4 in mouse sensory neurons.
Comparative Efficacy of MRGPRX4 Antagonism
The following table summarizes the expected and reported efficacy of an MRGPRX4 antagonist compared to other treatments for cholestatic pruritus.
| Treatment Approach | Target | In Vitro Potency (IC50) | In Vivo Efficacy in Mouse Models | Clinical Efficacy (Human Studies) | Key Side Effects |
| MRGPRX4 Antagonist (e.g., EP547) | MRGPRX4 | <10 nM [2] | Expected to significantly reduce bile acid-induced scratching. | Phase II trials ongoing. [2] | Reported as well-tolerated in Phase I. [3] |
| Bile Acid Sequestrants (e.g., Cholestyramine) | Bile Acids in Gut | N/A | Reduces systemic bile acids. | Modest improvement in pruritus. | Gastrointestinal side effects. |
| Rifampicin | Pregnane X Receptor (PXR) | N/A | Reduces cholestasis-induced scratching. | Effective in many patients.[4] | Hepatotoxicity, drug interactions. |
| Naltrexone (Opioid Antagonist) | Opioid Receptors | N/A | Reduces scratching behavior. | Variable efficacy, significant side effects. | Opioid withdrawal-like symptoms. |
| Sertraline (SSRI) | Serotonin Transporter | N/A | Limited preclinical data for pruritus. | Modest improvement in some patients. | Nausea, insomnia, etc. |
| Nalfurafine (Kappa-Opioid Agonist) | Kappa-Opioid Receptor | N/A | Reduces cholestasis-induced scratching in rats. | Effective for uremic and cholestatic pruritus. | Dizziness, somnolence. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of MRGPRX4 modulators.
Humanized Mouse Model Generation
A common strategy is to use a Cre-loxP system to drive the expression of human MRGPRX4 in a specific subset of sensory neurons, for example, by crossing a mouse line carrying a Cre recombinase under the control of a sensory neuron-specific promoter with a line carrying a loxP-STOP-loxP-hMRGPRX4 cassette.
Humanized Mouse Model Generation
In Vivo Behavioral Assay for Pruritus
The cheek or neck injection model is a standard method to assess itch-related scratching behavior in mice.
Protocol:
-
Habituate the humanized and wild-type control mice to the observation chambers for at least 30 minutes before the experiment.
-
Prepare the MRGPRX4 agonist (e.g., deoxycholic acid, DCA) and the MRGPRX4 antagonist (e.g., EP547) in a suitable vehicle.
-
Administer the MRGPRX4 antagonist via an appropriate route (e.g., oral gavage) at a predetermined time before the agonist challenge.
-
Inject a small volume (e.g., 20 µL) of the MRGPRX4 agonist intradermally into the cheek or nape of the neck of the mice.
-
Immediately after injection, place the mice back into the observation chambers and record their behavior for a set period (e.g., 30 minutes).
-
Quantify the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.
Behavioral Assay Workflow
In Vivo Calcium Imaging of Dorsal Root Ganglion (DRG) Neurons
This technique allows for the direct visualization of neuronal activation in response to stimuli.
Protocol:
-
Use humanized MRGPRX4 mice that also express a genetically encoded calcium indicator (e.g., GCaMP) in sensory neurons.
-
Anesthetize the mouse and perform a laminectomy to expose the DRG of interest (e.g., lumbar DRG that innervates the hind paw).
-
Stabilize the mouse on a microscope stage for imaging.
-
Acquire baseline fluorescence images of the DRG neurons.
-
Administer the MRGPRX4 agonist systemically or locally to the receptive field of the imaged DRG.
-
Record the changes in GCaMP fluorescence in individual neurons, which correspond to changes in intracellular calcium levels and neuronal activity.
-
In a separate set of experiments, pre-administer the MRGPRX4 antagonist before the agonist to determine if it blocks the agonist-induced calcium transients.
In Vivo Calcium Imaging Workflow
Logical Comparison of Therapeutic Strategies
The development of MRGPRX4 antagonists represents a targeted approach to treating cholestatic pruritus, directly blocking the receptor responsible for initiating the itch signal in response to cholestatic pruritogens. This contrasts with other therapies that have broader mechanisms of action and, consequently, a wider range of potential side effects.
Therapeutic Strategy Comparison
Conclusion
The functional validation of potent and selective MRGPRX4 antagonists in humanized mouse models provides a robust preclinical framework for the development of a new class of targeted therapies for cholestatic pruritus. The high specificity of these modulators for MRGPRX4 promises a favorable efficacy and safety profile compared to existing treatments with broader mechanisms of action. Continued research and clinical trials will be crucial in establishing the therapeutic potential of MRGPRX4-targeted therapies for patients suffering from this debilitating condition.
References
Safety Operating Guide
Proper Disposal of MRGPRX4 Modulator-1: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for MRGPRX4 modulator-1, a potent antagonist of the mas-related G-protein receptor X4. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The following procedures are based on established best practices for handling chemical waste and information derived from the Safety Data Sheet (SDS) of a structurally related compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat.
Ensure that disposal activities are conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in solid form or in solution, requires careful segregation and handling to ensure it is managed as hazardous chemical waste.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be treated as hazardous waste.
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.
-
-
Waste Collection and Containment:
-
Collect all solid and liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical nature of the waste. For solutions, ensure the container material is resistant to the solvents used.
-
The container lid must be securely fastened at all times, except when adding waste.
-
-
Labeling of Waste Containers:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
-
-
Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.
-
-
Arranging for Final Disposal:
Quantitative Safety and Physical Data
The following table summarizes key quantitative data for a related compound, providing an indication of the expected properties of this compound.
| Property | Value |
| Chemical Stability | Stable under recommended storage conditions. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes. |
Note: This data is for a structurally related compound and should be used as a guideline. Always refer to the specific SDS for the compound in use, if available.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling MRGPRX4 Modulator-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with MRGPRX4 modulator-1. It outlines personal protective equipment (PPE) requirements, step-by-step handling and disposal procedures, and a detailed experimental protocol for a common research application.
Immediate Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety and maintain the integrity of the compound. The following recommendations are based on standard laboratory safety practices for handling chemical compounds.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE should be worn at all times when handling this compound:
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use and dispose of them properly after handling the compound. |
| Body Protection | A standard laboratory coat should be worn. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended. |
| Respiratory | For handling the powdered form, a dust mask or a respirator may be necessary to avoid inhalation. Work in a well-ventilated area or a fume hood. |
Operational Plan: Handling and Storage
Receiving and Initial Handling:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Handle the compound in a designated area, away from general laboratory traffic.
-
As a powder, care should be taken to avoid generating dust.
Storage:
-
Powder: Store at -20°C for long-term stability.
-
In solvent: Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. It is recommended to consult your institution's environmental health and safety (EHS) department for specific guidelines. In general:
-
Unused Compound: Collect in a designated, labeled hazardous waste container.
-
Contaminated Materials: Gloves, pipette tips, and other disposable materials that have come into contact with the compound should be placed in a sealed bag and disposed of as chemical waste.
Experimental Protocol: In Vitro Calcium Mobilization Assay
This protocol outlines a common experiment to assess the agonist or antagonist activity of this compound by measuring intracellular calcium mobilization in a cell-based assay.
Objective: To determine the effect of this compound on intracellular calcium levels in cells expressing the MRGPRX4 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human MRGPRX4
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS and appropriate selection antibiotics
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
This compound
-
Known MRGPRX4 agonist (e.g., nateglinide)
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)
Procedure:
-
Cell Plating:
-
The day before the assay, seed the MRGPRX4-expressing cells into the black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution in assay buffer. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the cell culture medium from the plates and wash the cells once with assay buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
After incubation, wash the cells twice with assay buffer to remove excess dye.
-
Add assay buffer to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the modulator and any control compounds (agonist, antagonist) in assay buffer.
-
-
Calcium Flux Measurement:
-
Place the cell plate into the fluorescence plate reader and allow the temperature to equilibrate.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a baseline fluorescence reading for each well for 10-20 seconds.
-
Add the prepared compound dilutions to the wells.
-
Continue to record the fluorescence intensity for 1-3 minutes to capture the calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
For agonist testing, plot the change in fluorescence against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀.
-
For antagonist testing, pre-incubate the cells with the modulator before adding a known agonist and measure the inhibition of the agonist-induced calcium response to determine the IC₅₀.
-
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the MRGPRX4 signaling pathway and the experimental workflow for the calcium mobilization assay.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
